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  • Product: [4-(2-Iodoethynyl)phenyl]methanol
  • CAS: 1864060-77-4

Core Science & Biosynthesis

Foundational

[4-(2-Iodoethynyl)phenyl]methanol: A Bifunctional Scaffold for Halogen Bonding and Supramolecular Synthesis

Executive Summary In the rapidly evolving fields of supramolecular chemistry and organocatalysis, the strategic design of bifunctional building blocks is paramount. [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of supramolecular chemistry and organocatalysis, the strategic design of bifunctional building blocks is paramount. [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a highly versatile molecular scaffold[1]. It uniquely combines an iodoalkyne moiety—a potent and highly directional halogen bond (XB) donor—with a hydroxymethyl group, which serves as both a hydrogen bond (HB) donor and a flexible synthetic handle[2].

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of [4-(2-Iodoethynyl)phenyl]methanol. By dissecting the causality behind its electronic behavior (specifically the σ-hole phenomenon) and detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals leveraging halogen bonding in molecular design.

Structural and Physical Properties

The utility of[4-(2-Iodoethynyl)phenyl]methanol stems directly from its structural asymmetry. The molecule features a rigid phenyl ring that electronically decouples the two functional groups while maintaining a predictable spatial geometry.

Physicochemical Identifiers

To facilitate integration into computational models and inventory systems, the core quantitative data and identifiers for [4-(2-Iodoethynyl)phenyl]methanol are summarized below[1][2]:

Property / IdentifierValue / Description
Chemical Name [4-(2-Iodoethynyl)phenyl]methanol
CAS Number 1864060-77-4
Molecular Formula C₉H₇IO
Molecular Weight 258.06 g/mol
SMILES OCc1ccc(cc1)C#CI
InChIKey WIMFLHFWKKSMIN-UHFFFAOYSA-N
Hazard Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Dam. 1 (H318)
Electronic Properties: The Causality of the σ-Hole

The defining chemical feature of the iodoethynyl group is its ability to act as a superior halogen bond donor. Halogens are generally electronegative; however, when iodine is covalently bound to a highly electron-withdrawing sp-hybridized alkyne carbon, its electron cloud is severely distorted[3].

This anisotropic distribution pulls electron density toward the alkyne, leaving a localized region of positive electrostatic potential at the outermost surface of the iodine atom, directly opposite the C–I bond. This region is known as the σ-hole [3]. Because the alkyne is rigid and linear, the resulting halogen bond interaction with Lewis bases (such as nitrogen, oxygen, or sulfur) is highly directional, approaching a 180° bond angle. This linearity makes iodoalkynes far superior to standard iodoarenes for precise supramolecular engineering and transition-state stabilization[4].

Chemical Reactivity and Modalities

[4-(2-Iodoethynyl)phenyl]methanol operates through two distinct reactive pathways, allowing orthogonal functionalization.

Halogen-Bond (XB) Organocatalysis

The deep σ-hole on the iodoalkyne moiety acts as a mild, highly specific Lewis acid. In organocatalysis, it can activate Lewis basic substrates (e.g., carbonyls, imines, and thioamides) toward nucleophilic attack[5]. Unlike traditional Brønsted acids or metallic Lewis acids, XB catalysis is highly tolerant of moisture and ambient conditions, offering a "greener" catalytic alternative[4].

Click Chemistry (CuAAC)

The iodoalkyne group is an excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Reacting [4-(2-Iodoethynyl)phenyl]methanol with organic azides yields 1-iodo-1,2,3-triazoles. The resulting iodotriazole is an even more potent multidentate XB donor, frequently used in anion recognition and transmembrane transport.

Hydroxymethyl Derivatization

The benzylic alcohol provides a standard synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., mesylate or halide) to attach the XB-donor motif to larger macromolecular structures, polymers, or solid supports.

Reactivity Core [4-(2-Iodoethynyl)phenyl]methanol (Bifunctional Scaffold) XB Iodoethynyl Group (Halogen Bond Donor) Core->XB σ-hole interaction HB Hydroxymethyl Group (H-Bond Donor / Nucleophile) Core->HB Synthetic handle Supramolecular Supramolecular Assembly (Crystal Engineering) XB->Supramolecular + Lewis Bases Organocatalysis Organocatalysis (Lewis Acid Activation) XB->Organocatalysis + Substrates (e.g., C=S) ClickChem CuAAC Click Chemistry (Iodotriazole Formation) XB->ClickChem + Azides Derivatization Derivatization (Esters, Ethers, Halides) HB->Derivatization + Electrophiles Oxidation Oxidation (Aldehyde / Carboxylic Acid) HB->Oxidation + Oxidants

Dual reactivity pathways of[4-(2-Iodoethynyl)phenyl]methanol via its XB and HB donor moieties.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to confirm the mechanistic pathway (e.g., confirming halogen bonding vs. hidden Brønsted acid catalysis).

Protocol 1: Halogen-Bond Catalyzed Activation of Thioamides

This protocol utilizes the iodoalkyne moiety to activate a C=S bond for nucleophilic attack, a method pioneered in recent halogen bonding literature[4].

Reagents: Thioamide substrate, [4-(2-Iodoethynyl)phenyl]methanol (Catalyst), 2-aminophenol (Nucleophile), Anhydrous Dichloromethane (DCM).

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the thioamide substrate (0.5 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add 10 mol% (0.05 mmol) of[4-(2-Iodoethynyl)phenyl]methanol to the solution. Stir for 10 minutes to allow the pre-assembly of the XB complex (C≡C–I···S=C).

  • Nucleophile Addition: Add 2-aminophenol (0.6 mmol) to the reaction mixture.

  • Reaction & Self-Validation Checkpoint: Stir the mixture at room temperature for 12 hours.

    • Validation: To prove activation is driven by the σ-hole and not trace acid, perform a parallel ¹³C NMR titration of the thioamide with the catalyst. A distinct downfield shift of the C=S carbon signal confirms the halogen bond interaction[4].

  • Purification: Quench the reaction with water, extract with DCM, concentrate under reduced pressure, and purify the resulting benzoxazole via flash column chromatography.

Protocol 2: Synthesis of Iodotriazoles via CuAAC

This workflow converts the iodoalkyne into a multidentate iodotriazole, expanding its utility for anion receptor design.

Reagents: [4-(2-Iodoethynyl)phenyl]methanol, Organic Azide (R-N₃), CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O (2:1).

  • Solvent Preparation: Degas a mixture of THF and deionized water (2:1 ratio, 6 mL total volume) by bubbling nitrogen through the solvent for 15 minutes.

  • Reagent Mixing: In a reaction vial, dissolve [4-(2-Iodoethynyl)phenyl]methanol (1.0 mmol) and the chosen organic azide (1.0 mmol) in the degassed solvent.

  • Catalytic Initiation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will typically change color as the active Cu(I) species is generated.

  • Reaction & Self-Validation Checkpoint: Stir at room temperature for 12–24 hours.

    • Validation: Monitor via IR spectroscopy. The disappearance of the alkyne stretch (~2100 cm⁻¹) and the retention of the C–I bond validate the structural integrity of the iodotriazole. The precipitation of a highly crystalline product often serves as a visual indicator of successful conversion.

  • Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

References

  • [4-(2-iodoethynyl)phenyl]methanol — Chemical Substance Information Source: NextSDS URL:[Link]

  • [4-(2-iodoethynyl)phenyl]methanol | 1864060-77-4 | Buy Now Source: Molport URL:[Link]

  • Halogen Bonding: An Introduction Source: Wiley-VCH URL:[Link]

  • Iodoalkyne-Based Catalyst-Mediated Activation of Thioamides through Halogen Bonding Source: PubMed (Chem Asian J.) URL:[Link]

  • Simple iodoalkyne-based organocatalysts for the activation of carbonyl compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Exploratory

crystal structure analysis of[4-(2-Iodoethynyl)phenyl]methanol

An In-Depth Technical Guide to the Crystal Structure Analysis of [4-(2-Iodoethynyl)phenyl]methanol Executive Summary The rational design of solid-state materials relies heavily on the predictable assembly of molecular bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of [4-(2-Iodoethynyl)phenyl]methanol

Executive Summary

The rational design of solid-state materials relies heavily on the predictable assembly of molecular building blocks. [4-(2-Iodoethynyl)phenyl]methanol represents a highly specialized, dual-functional synthon in the realm of crystal engineering. It possesses two distinct, highly directional non-covalent interaction sites: an iodoethynyl group (–C≡C–I) acting as a potent halogen bond (XB) donor, and a hydroxymethyl group (–CH₂OH) functioning as both a hydrogen bond (HB) donor and acceptor.

This whitepaper provides a comprehensive mechanistic and experimental framework for the crystallographic analysis of[4-(2-Iodoethynyl)phenyl]methanol. By dissecting the competitive and cooperative interplay between hydrogen and halogen bonding, this guide equips researchers and drug development professionals with the protocols necessary to exploit these interactions in active pharmaceutical ingredient (API) co-crystal design and supramolecular chemistry.

Mechanistic Grounding: The Dual-Synthon Paradigm

To understand the crystal packing of[4-(2-Iodoethynyl)phenyl]methanol, one must first analyze the electronic topology of its functional groups.

The Iodoethynyl Halogen Bond Donor (The σ-Hole)

Halogen bonding is defined as the non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic Lewis base[1]. In the iodoethynyl moiety, the iodine atom is covalently bound to an sp -hybridized carbon. Because sp -hybridized carbons possess 50% s -character, they are highly electronegative and strongly withdraw electron density from the polarizable iodine atom. This induces a highly positive electrostatic potential region at the distal end of the iodine atom along the C–I bond axis—a phenomenon known as the σ-hole [2]. This extreme polarization makes iodoalkynes some of the most effective and highly directional halogen bond donors in supramolecular chemistry[3].

Hydrogen vs. Halogen Bond Competition

In the solid state,[4-(2-Iodoethynyl)phenyl]methanol undergoes a "synthon competition." The hydroxyl oxygen possesses two lone pairs, making it the primary Lewis base (acceptor) in the system. Consequently, the hydroxyl proton (HB donor) and the iodoethynyl iodine (XB donor) must compete for these lone pairs[4]. Structural studies of similar tetra-functionalized iodoethynyl-alcohols demonstrate that the crystallization solvent and thermal kinetics dictate whether the resulting supramolecular network is driven by O–H···O hydrogen bonds, C–I···O halogen bonds, or a cooperative bifurcated network[5].

Experimental Architecture: Synthesis and SCXRD Workflow

A self-validating protocol is essential to ensure that the observed crystal structure is a thermodynamic reality rather than a kinetic artifact.

Synthesis and Pre-Crystallization Validation
  • Sonogashira Coupling : React 4-iodobenzyl alcohol with trimethylsilylacetylene (TMSA) using a Pd(PPh3​)2​Cl2​ and CuI catalyst system in triethylamine/THF to yield the TMS-protected alkyne.

  • Deprotection : Remove the TMS group using K2​CO3​ in methanol.

  • Electrophilic Iodination : Convert the terminal alkyne to the iodoalkyne using N-iodosuccinimide (NIS) and catalytic AgNO3​ in acetone in the absence of light[6].

  • Validation : Confirm the disappearance of the terminal alkyne proton ( ∼3.0 ppm) and the preservation of the benzylic protons ( ∼4.6 ppm) via 1H NMR before proceeding to crystallization.

Controlled Crystallization

To prevent thermal degradation of the light-sensitive iodoalkyne and to promote highly ordered nucleation:

  • Dissolve the purified compound in a binary solvent system (e.g., ethyl acetate/n-hexane, 1:3 ratio).

  • Subject the solution to slow evaporation at 4 °C in a vibration-free environment. Slower evaporation rates favor the thermodynamic product (often the thermodynamically stable halogen-bonded network) over kinetic polymorphs[7].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Mounting : Select a block-shaped single crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Data Collection : Transfer immediately to a diffractometer equipped with a nitrogen cold stream set to 100 K .

    • Causality for 100 K: Halogen bonds are highly sensitive to thermal expansion. Collecting data at cryogenic temperatures minimizes atomic displacement parameters (ADPs), allowing for the precise measurement of the critical C–I···O angle (which must be ∼180∘ for a true halogen bond)[1].

  • Refinement : Solve the structure using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

G A Synthesis & NMR Validation (Sonogashira + NIS/AgNO3) B Slow Evaporation Crystallization (Binary Solvent, 4 °C) A->B C Crystal Selection & Mounting (Cryoloop, Paratone-N Oil) B->C D SCXRD Data Collection (100 K, Mo Kα Radiation) C->D E Structure Solution (Intrinsic Phasing, SHELXT) D->E F Refinement & CheckCIF (Anisotropic ADPs, SHELXL) E->F

Caption: Self-validating experimental workflow for the crystallographic analysis of iodoethynyl derivatives.

Quantitative Data Presentation

To accurately classify the supramolecular interactions within the crystal lattice, geometric and thermodynamic parameters must be compared against established van der Waals (vdW) radii. A true halogen bond exhibits an interatomic distance significantly shorter than the sum of the vdW radii of iodine (1.98 Å) and oxygen (1.52 Å)[4].

Table 1: Geometric Benchmarks for Hydrogen vs. Halogen Bonding in Iodoethynyl-Alcohols

Interaction TypeDonor MotifAcceptor MotifExpected Distance (Å)vdW Reduction (%)Ideal Angle (°)
Halogen Bond (XB) –C≡C–IHydroxyl (–OH)2.85 – 3.1510% – 18%170 – 180 (C–I···O)
Hydrogen Bond (HB) –O–HHydroxyl (–OH)1.80 – 2.0525% – 35%150 – 180 (O–H···O)
Weak XB / Contact –C≡C–IAromatic π-system3.30 – 3.50< 5%150 – 160 (C–I···π)

Note: Data synthesized from competitive structural studies of bis(iodoethynyl)cyclohexanediols and related derivatives[4],[8].

Table 2: Thermodynamic Parameters of Iodoethynyl Halogen Bonding (Solution to Solid-State)

XB DonorXB AcceptorSolvent EnvironmentBinding Enthalpy (-ΔH, kJ/mol)Association Constant ( Ka​ , M⁻¹)
(Iodoethynyl)benzeneQuinuclidineNon-polar (Cyclohexane)18.5 ± 0.5120 - 150
(Iodoethynyl)benzeneOxygen (Ether/Alcohol)Solid-State Lattice~ 15.0 - 20.0N/A (Lattice Energy)

Note: Thermodynamic values derived from van't Hoff analyses of aryl-substituted iodoethynyls[1].

Supramolecular Assembly & Logical Relationships

In the solid state, the molecule does not exist in isolation. The structural logic of [4-(2-Iodoethynyl)phenyl]methanol is dictated by a hierarchical assembly process. The strong O–H···O hydrogen bonds typically form the primary 1D polymeric chains, while the highly directional C–I···O halogen bonds cross-link these chains into a robust 2D or 3D network. Aromatic π-π stacking between the phenyl rings provides secondary stabilization to the overall lattice[9].

G M [4-(2-Iodoethynyl)phenyl]methanol Monomer HB Hydrogen Bonding (HB) -CH2OH ··· OH- M->HB Primary Motif (Thermodynamic) XB Halogen Bonding (XB) -C≡C-I ··· O(H)- M->XB Secondary Motif (Directional) Pi π-π Stacking Aromatic Rings M->Pi Lattice Stabilization Net 3D Supramolecular Network HB->Net XB->Net Pi->Net

Caption: Hierarchical supramolecular assembly pathway driven by competitive non-covalent interactions.

Implications for Drug Development

Understanding the exact crystallographic behavior of dual-functional molecules like[4-(2-Iodoethynyl)phenyl]methanol is paramount for the pharmaceutical industry. Many modern APIs suffer from poor aqueous solubility. By utilizing halogen bond donors (like the iodoethynyl group) to co-crystallize APIs with pharmaceutically acceptable co-formers, researchers can drastically alter the dissolution profile, melting point, and bioavailability of a drug without changing its covalent pharmacology[10]. The precise mapping of the σ-hole and its competitive dynamics with hydrogen bonding provides a predictive blueprint for rational drug formulation.

References

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution Source: Journal of the American Chemical Society (ETH Zurich Research Collection) URL:[Link]

  • 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis Source: IUCrJ (International Union of Crystallography) URL:[Link]

  • Competition between hydrogen bonds and halogen bonds: A structural study Source: CrystEngComm (The Royal Society of Chemistry) URL:[Link]

  • Ethynyl hydrogen bonds and iodoethynyl halogen bonds: a case of synthon mimicry Source: CrystEngComm (The Royal Society of Chemistry) URL:[Link]

  • Crystal Engineering with Iodoethynylnitrobenzenes: A Group of Highly Effective Halogen-Bond Donors Source: ResearchGate (Original Publication in Crystal Growth & Design) URL:[Link]

  • Gold catalysed intermolecular atom transfer reactions on heteroatom-substituted alkynes Source: University of Birmingham Research Archive URL:[Link]

  • Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution Source: ACS Publications URL:[Link]

Sources

Foundational

halogen bonding capabilities of iodoethynyl derivatives

An In-Depth Technical Whitepaper on the Halogen Bonding Capabilities of Iodoethynyl Derivatives Executive Summary Halogen bonding (XB) has rapidly transitioned from a theoretical curiosity to a foundational tool in supra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Halogen Bonding Capabilities of Iodoethynyl Derivatives

Executive Summary

Halogen bonding (XB) has rapidly transitioned from a theoretical curiosity to a foundational tool in supramolecular chemistry, materials science, and rational drug design. While perfluorinated iodoarenes have historically served as the standard for strong XB donors, iodoethynyl derivatives (R–C≡C–I) have emerged as exceptionally potent, highly directional alternatives. This whitepaper provides a comprehensive technical guide on the mechanistic foundations, thermodynamic profiling, and experimental validation of iodoethynyl halogen bonds, tailored for researchers and drug development professionals.

Mechanistic Foundations of Iodoethynyl Halogen Bonding

Halogen bonding is a non-covalent interaction between an electrophilic region of a halogen atom—known as the σ-hole —and a nucleophilic Lewis base (the XB acceptor). The strength and directionality of this bond are directly proportional to the magnitude of the positive electrostatic potential at the σ-hole.

The sp-Hybridization Advantage: The core causality behind the remarkable strength of iodoethynyl donors lies in the sp-hybridization of the adjacent alkyne carbon. The high s-character of the sp-hybridized carbon exerts a profound electron-withdrawing effect, polarizing the electron density away from the highly polarizable iodine atom. This dramatically enhances the positive electrostatic potential of the σ-hole along the C–I bond axis. Consequently, iodoethynyl derivatives can achieve binding affinities comparable to heavily perfluorinated systems without the synthetic burden or lipophilic penalties associated with perfluorination[1].

G A Iodoethynyl Donor (R-C≡C-I) B sp-Hybridized Carbon (Electron Withdrawing) A->B features C Enhanced σ-Hole (Positive Potential) B->C induces E Strong Halogen Bond (Directional ~180°) C->E interacts with D Lewis Base Acceptor (N, O, S, or Anion) D->E donates lone pair

Logical flow of σ-hole enhancement in iodoethynyl derivatives driving halogen bond formation.

Thermodynamic Profiles and Structure-Activity Relationships

The binding strength of iodoethynyl derivatives is highly tunable. Solution-phase studies demonstrate a strict Linear Free Enthalpy Relationship (LFER) with the Hammett parameter ( σpara​ ) of the substituents on the aryl ring. Electron-withdrawing groups (e.g., –NO₂, –F) further deplete electron density from the alkyne, deepening the σ-hole and increasing the association constant ( Ka​ )[1].

Enthalpy-Entropy Compensation: The formation of an iodoethynyl halogen bond is primarily an enthalpy-driven process. However, this enthalpic gain is frequently offset by an unfavorable entropic term. This entropy penalty arises from the desolvation of the highly polarized σ-hole and the restriction of rotational degrees of freedom upon complexation.

Table 1: Quantitative Trends in Iodoethynyl Halogen Bonding

XB Acceptor TypeExampleRelative Binding AffinityPrimary Driving ForceTypical C-I···A Angle
Weak Neutral PyridineLowEnthalpic~170° - 175°
Moderate Neutral S=O / P=OModerateEnthalpic~172° - 178°
Strong Neutral QuinuclidineHigh (ΔG ≈ -2.4 kcal/mol)Enthalpic~175° - 179°
Anionic Halides (Cl⁻, Br⁻)Very HighElectrostatic / Enthalpic~178° - 180°

Experimental Workflows for XB Validation

To establish a self-validating system for studying these interactions, researchers must employ orthogonal techniques: solution-phase thermodynamics to prove dynamic binding, and solid-state crystallography to confirm geometric directionality.

Workflow Step1 1. Synthesize Iodoethynyl Derivatives Step2 2. Solution Validation (NMR Titration) Step1->Step2 Step3 3. Solid-State Validation (X-Ray Crystallography) Step1->Step3 Step4 Calculate Binding (Ka) & Thermodynamics Step2->Step4 Step5 Determine Distances & C-I···A Angles Step3->Step5 Step6 Rational Drug Design & Supramolecular Assembly Step4->Step6 Step5->Step6

Dual-phase experimental workflow for validating iodoethynyl halogen bonding capabilities.

Protocol 1: Solution-Phase Validation via ¹H/¹³C NMR Titration
  • Preparation of the Donor Stock: Dissolve the iodoethynyl derivative (XB donor) in a non-polar, non-competing deuterated solvent (e.g., C₆D₆ or C₆H₁₂) to a precise concentration of 2.0 mM.

    • Causality: Non-polar solvents are chosen because polar solvents (like DMSO or Methanol) act as competitive XB acceptors, which would mask the intrinsic binding affinity of the target analyte.

  • Preparation of the Acceptor Stock: Dissolve the Lewis base (XB acceptor) to a high concentration (e.g., 100 mM) using the 2.0 mM donor stock solution as the solvent.

    • Causality: Preparing the acceptor in the donor solution ensures that the concentration of the donor remains strictly constant during the titration. This eliminates dilution artifacts, guaranteeing that any observed chemical shift is exclusively caused by the halogen bonding equilibrium.

  • Titration and Acquisition: Sequentially add aliquots of the acceptor stock to the NMR tube containing 500 µL of the donor stock. Record the ¹H or ¹³C NMR spectrum after each addition.

  • Data Extraction and Isotherm Fitting: Track the chemical shift (Δδ) of the reporter nuclei (e.g., the ortho-protons of the arene or the alkynyl carbon). Fit the Δδ vs. [Acceptor] curve to a 1:1 binding isotherm using non-linear regression to extract the association constant ( Ka​ ).

  • Thermodynamic Profiling: Repeat the titration across a temperature gradient (e.g., 283 K to 313 K) and perform a van 't Hoff analysis.

    • Causality: Extracting the enthalpy (ΔH) and entropy (TΔS) components allows researchers to verify if the binding is driven by the electrostatic σ-hole interaction (enthalpic) or solvent reorganization (entropic).

Protocol 2: Solid-State Geometric Confirmation via X-Ray Crystallography
  • Solution Preparation: Dissolve equimolar amounts of the iodoethynyl donor and the target acceptor in a mutually miscible, volatile solvent system (e.g., CHCl₃/MeOH).

  • Controlled Co-Crystallization: Subject the solution to slow evaporation or vapor diffusion in a vibration-free, temperature-controlled environment.

    • Causality: Slow thermodynamic growth is prioritized over rapid precipitation. This provides the molecular system with sufficient time and activation energy to overcome kinetic traps, allowing the highly directional halogen bonds to dictate the optimal supramolecular lattice.

  • Diffraction and Structural Solution: Mount a high-quality single crystal on a diffractometer under a cold nitrogen stream (100 K).

    • Causality: Cryogenic cooling minimizes atomic thermal displacement parameters, providing high-resolution data necessary to accurately measure subtle sub-van der Waals contacts.

  • Geometric Validation: Measure the C–I···A angle and the I···A contact distance. A self-validating halogen bond must exhibit a reduction ratio ( rr=dI⋅⋅⋅A​/(RvdW(I)​+RvdW(A)​) ) of less than 1.0, and an interaction angle approaching 180° (typically 170°–179°).

Applications in Rational Drug Design and Anion Recognition

The unique properties of iodoethynyl derivatives are actively being leveraged in advanced pharmaceutical and supramolecular applications.

Pharmaceutical Cocrystals and Lead Optimization: Halogen bonding is increasingly exploited to enhance the affinity and modulate the selectivity of ligand-protein binding. Furthermore, the 1-iodoalkyne moiety serves as a highly reliable XB-donor for generating pharmaceutical cocrystals. For example, the widely used preservative iodopropynyl butylcarbamate (IPBC) utilizes its iodoethynyl group to form robust cocrystals with various neutral and anionic acceptors, significantly improving the thermal stability and physicochemical properties of the active pharmaceutical ingredient (API)[2].

Anion Recognition and Sensing: Because anions possess a concentrated negative charge, they act as exceptional XB acceptors. Ditopic and polytopic iodoethynyl scaffolds, such as 2,6-bis(iodoethynyl)pyridine, have been successfully deployed to recognize and encapsulate halide anions (like chloride and bromide) in solution and the solid state. The strong, highly directional C–I···X⁻ interactions overcome competing solvent effects, enabling the construction of sophisticated, self-complementary supramolecular networks and highly selective anion sensors[3].

References

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution Source: ACS Publications URL:[Link]

  • Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative Source: IRIS-AperTO (University of Turin) URL:[Link]

  • Structure Direction, Solvent Effects, and Anion Influences in Halogen-Bonded Adducts of 2,6-Bis(iodoethynyl)pyridine Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Exploratory

The Electronic Architecture and Supramolecular Utility of 4-(2-Iodoethynyl)phenyl Functional Groups

Introduction: The σ-Hole Phenomenon in Iodoalkynes In the realm of non-covalent interactions, halogen bonding (XB) has emerged as a highly directional and reliable motif for supramolecular architecture, organocatalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The σ-Hole Phenomenon in Iodoalkynes

In the realm of non-covalent interactions, halogen bonding (XB) has emerged as a highly directional and reliable motif for supramolecular architecture, organocatalysis, and drug design[1]. The fundamental driver of this interaction is the "σ-hole"—a localized region of positive electrostatic potential ( Vs,max​ ) on the distal axis of a covalently bound halogen atom[1].

Historically, researchers relied on extensive perfluorination (e.g., iodopentafluorobenzene) to polarize the carbon-iodine bond sufficiently to act as a strong XB donor[1]. However, the 4-(2-iodoethynyl)phenyl functional group offers a structurally elegant alternative. By exploiting the inherent electronegativity of an sp -hybridized alkyne carbon (which possesses 50% s -character), the iodoethynyl moiety effectively withdraws electron density from the highly polarizable iodine atom[2]. This orbital dynamic generates a pronounced σ-hole without the steric and synthetic penalties associated with perfluorinated arenes, making iodoethynyl derivatives exceptionally versatile[3].

Electronic Properties and Thermodynamic Profiles

The electronic communication between the iodoethynyl group and the aromatic ring is a critical feature of the 4-(2-iodoethynyl)phenyl scaffold. The π -system of the benzene ring allows distant para-substituents to directly modulate the electrostatic potential of the iodine atom[3].

Linear Free Energy Relationships (LFER)

Extensive solution-phase binding titrations demonstrate a strict Linear Free Energy Relationship (LFER) between the binding free enthalpy ( ΔG ) of the halogen bond and the Hammett parameter ( σpara​ ) of the para-substituent[1]. Electron-withdrawing groups (EWGs) like −NO2​ deplete electron density from the π -system, which in turn increases the Vs,max​ of the iodine atom, strengthening the halogen bond[3]. Conversely, electron-donating groups (EDGs) like −NMe2​ weaken the interaction[3].

Enthalpy-Entropy Compensation

The thermodynamic profile of these interactions reveals a classic enthalpy-entropy compensation mechanism. While the formation of the halogen bond is enthalpically driven ( ΔH<0 ), it is partially offset by an unfavorable entropic term ( −TΔS>0 ) due to the loss of translational and rotational degrees of freedom upon complexation[3]. Furthermore, solvent choice dictates this balance: aromatic solvents like C6​D6​ solvate the σ-hole via quadrupolar interactions. Displacing these solvent molecules during XB formation results in a more favorable entropic term compared to non-polar aliphatic solvents like cyclohexane, albeit with a reduced overall enthalpic gain[3].

Quantitative Data Summary

The table below summarizes the electronic parameters and thermodynamic binding affinities of various iodoethynyl derivatives when paired with the strong Lewis base quinuclidine.

Halogen Bond Donorpara-SubstituentHammett σpara​ Max Electrostatic Potential ( Vs,max​ ) ΔG in C6​D6​ (kcal/mol)
4-(2-Iodoethynyl)nitrobenzene −NO2​ +0.78~ 25.0 kcal/mol-1.9[3]
(Iodoethynyl)benzene −H 0.00~ 20.0 kcal/mol-1.4[3]
4-(2-Iodoethynyl)-N,N-dimethylaniline −NMe2​ -0.83~ 15.0 kcal/mol-1.1[3]
1,4-bis(iodoethynyl)benzene --25.2 kcal/mol[2]N/A

Note: The binding affinity of XB acceptors to the iodoethynyl group follows a strict hierarchy based on Lewis basicity: pyridine < C=O < S=O < P=O < quinuclidine[3].

Mechanistic Pathway of Halogen Bond Formation

To visualize the causality between molecular substitution and supramolecular assembly, the following diagram illustrates the electronic pathway from the para-substituent to the ultimate formation of the halogen bond.

G Substituent para-Substituent (Electron Withdrawing/Donating) PiSystem Aromatic π-System (Electronic Communication) Substituent->PiSystem Hammett σ_para Effect SPCarbon sp-Hybridized Carbon (Alkyne Triple Bond) PiSystem->SPCarbon Inductive & Resonance Transfer SigmaHole Iodine σ-Hole (Enhanced Positive Electrostatic Potential) SPCarbon->SigmaHole High s-character polarization HalogenBond Halogen Bond Formation (ΔG = -1.1 to -2.4 kcal/mol) SigmaHole->HalogenBond Electrophilic Attack LewisBase Lewis Base Acceptor (Quinuclidine, Pyridine, C=O) LewisBase->HalogenBond Lone Pair Donation (n -> σ*)

Figure 1: Electronic pathway showing how para-substituents modulate the iodine σ-hole and XB.

Applications in Drug Development and Materials Science

DNA-Encoded Libraries (DELs) for Drug Discovery

The 4-(2-iodoethynyl)phenyl scaffold is highly valuable in modern pharmaceutical screening. Recent methodologies have utilized 4-(iodoethynyl)benzamide as a tool substrate for on-DNA inverse Sonogashira reactions[4]. By coupling 1-iodoalkynes with ubiquitous boronic acids under ambient conditions (promoted by copper iodide and K2​CO3​ ), researchers can rapidly expand the chemical space of aryl acetylenes for molecular recognition without degrading the DNA tags[4].

Porous Supramolecular Frameworks

In materials science, the rigid, rod-like geometry of iodoalkynes makes them premier candidates for engineering open crystalline networks. When rigid tetratopic or hexatopic iodoalkyne donors are co-crystallized with halide anions (e.g., Cl− , Br− ), they form highly open 2D and 3D structures where up to 47% of the unit cell volume consists of solvent-filled voids[5]. The directional C−I⋯X− bonds (often exhibiting distances of 80–88% of the sum of van der Waals radii) enforce predictable, highly porous topologies[5].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating loop. The synthesis provides the physical material, NMR titrations validate the interaction thermodynamics in solution, and X-ray crystallography confirms the geometric constraints in the solid state.

Workflow Start Terminal Alkyne Precursor Iodination Iodination Reaction (NIS, AgNO3, Acetone) Start->Iodination Purification Purification & Isolation (Column Chromatography) Iodination->Purification NMR 1H/19F NMR Titration (C6D6 or Cyclohexane) Purification->NMR Solution Phase Crystallography X-Ray Crystallography (Solid-State Motif Analysis) Purification->Crystallography Solid Phase Validation Self-Validating Data (LFER & Thermodynamic Profile) NMR->Validation Ka, ΔG, ΔH, ΔS Crystallography->Validation C-I···A Angle & Distance

Figure 2: Self-validating experimental workflow for synthesizing and characterizing XB donors.

Protocol 1: Synthesis of 4-(2-Iodoethynyl)benzene Derivatives

Causality Check: N-iodosuccinimide (NIS) is used as a mild electrophilic iodine source, while AgNO3​ acts as a catalyst to activate the terminal alkyne via a silver-acetylide intermediate, preventing unwanted addition across the triple bond.

  • Preparation: Dissolve 1.0 mmol of the para-substituted phenylacetylene in 10 mL of reagent-grade acetone.

  • Catalysis: Add 0.1 mmol (10 mol%) of AgNO3​ to the stirring solution.

  • Iodination: Slowly add 1.1 mmol of N-iodosuccinimide (NIS) in the dark (to prevent homolytic cleavage of the I-N bond). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess iodine. Extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure 4-(2-iodoethynyl)benzene derivative.

Protocol 2: Determination of Binding Affinity ( Ka​ ) via NMR Titration

Causality Check: C6​D6​ is utilized as the solvent to provide a stable, measurable baseline for ΔG while maintaining high solubility for both donor and acceptor. Job plots must be performed first to confirm a 1:1 binding stoichiometry before extracting Ka​ values[3].

  • Stock Solutions: Prepare a 10 mM stock solution of the 4-(2-iodoethynyl)benzene donor in C6​D6​ . Prepare a 200 mM stock solution of the Lewis base acceptor (e.g., quinuclidine) in the same donor stock solution (this maintains a constant donor concentration during titration).

  • Titration: Transfer 0.5 mL of the donor solution into an NMR tube. Record the baseline 1H NMR spectrum.

  • Sequential Addition: Add aliquots of the acceptor stock solution (ranging from 0.1 to 10 equivalents). Record the NMR spectrum after each addition.

  • Data Extraction: Track the chemical shift ( Δδ ) of the ortho-protons on the phenyl ring. The electron withdrawal upon halogen bonding causes a predictable downfield shift.

  • Validation: Fit the Δδ values against the acceptor concentration using a 1:1 non-linear binding isotherm to extract the association constant ( Ka​ ). Calculate ΔG=−RTln(Ka​) .

Sources

Foundational

A Technical Guide to the Preliminary Synthesis of [4-(2-Iodoethynyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract [4-(2-Iodoethynyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a reactive iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Iodoethynyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a reactive iodoalkyne for subsequent cross-coupling reactions and a versatile benzyl alcohol moiety. This guide provides an in-depth analysis of a robust and efficient three-step synthetic pathway for its preparation. The recommended route begins with a palladium/copper-catalyzed Sonogashira coupling, followed by a mild silyl deprotection, and concludes with an electrophilic iodination. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical insights into process optimization and safety, designed to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, [4-(2-Iodoethynyl)phenyl]methanol, identifies the carbon-iodine and the aryl-alkyne bonds as key strategic disconnections. The most logical and field-proven approach involves the late-stage introduction of the iodine atom to a terminal alkyne precursor, which itself can be constructed via a standard carbon-carbon bond-forming reaction.

This leads to the primary synthetic strategy detailed in this guide:

  • Sonogashira Coupling: Formation of the aryl-alkyne bond by coupling a protected alkyne, (trimethylsilyl)acetylene (TMSA), with a commercially available aryl halide, 4-iodobenzyl alcohol.

  • Silyl Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unmask the terminal alkyne.[1]

  • Electrophilic Iodination: Installation of the iodine atom onto the terminal alkyne to yield the final product.

The use of a TMS protecting group is crucial as it prevents the homocoupling of the terminal alkyne (Glaser coupling) under the Sonogashira reaction conditions and ensures a clean transformation to the desired intermediate.[2][3]

Diagram 1: Retrosynthetic Analysis

A high-level overview of the synthetic strategy.

G TM [4-(2-Iodoethynyl)phenyl]methanol Int1 [4-(Ethynyl)phenyl]methanol TM->Int1 C-I Formation (Electrophilic Iodination) Int2 [4-(2-Trimethylsilylethynyl)phenyl]methanol Int1->Int2 C-Si Cleavage (Deprotection) SM1 4-Iodobenzyl Alcohol Int2->SM1 C-C Formation (Sonogashira Coupling) SM2 (Trimethylsilyl)acetylene Int2->SM2 C-C Formation (Sonogashira Coupling)

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway: A Stepwise Guide

This section details the optimized, three-step sequence for the synthesis of [4-(2-Iodoethynyl)phenyl]methanol.

Diagram 2: Forward Synthesis Workflow

The recommended three-step reaction sequence.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Iodination SM1 4-Iodobenzyl Alcohol Step1_Product [4-(2-TMS-ethynyl)phenyl]methanol SM1->Step1_Product Pd(PPh₃)₄, CuI Et₃N, THF SM2 TMS-Acetylene SM2->Step1_Product Pd(PPh₃)₄, CuI Et₃N, THF Step2_Product [4-(Ethynyl)phenyl]methanol Step1_Product->Step2_Product K₂CO₃ Methanol Final_Product [4-(2-Iodoethynyl)phenyl]methanol Step2_Product->Final_Product NIS, AgNO₃ Acetone

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Cross-Coupling of [4-(2-Iodoethynyl)phenyl]methanol

A Guide for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for utilizing [4-(2-iodoethynyl)phenyl]methanol in Sonogashira cross-coupling reactions. The conte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for utilizing [4-(2-iodoethynyl)phenyl]methanol in Sonogashira cross-coupling reactions. The content is structured to offer not just a step-by-step protocol, but also the scientific rationale behind the procedural choices, empowering the user to optimize the reaction for their specific needs and troubleshoot effectively.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] Developed in 1975, this palladium- and copper-cocatalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and high efficiency, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

The substrate, [4-(2-iodoethynyl)phenyl]methanol, is a potent bifunctional building block. The iodoalkyne moiety serves as a highly reactive electrophile for the Sonogashira coupling, while the benzylic alcohol provides a versatile handle for subsequent synthetic transformations. This dual functionality allows for the construction of complex molecular architectures, making it a valuable intermediate in drug discovery and development.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A thorough understanding of the Sonogashira reaction mechanism is fundamental to its successful application. The process is driven by two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the iodoalkyne, forming a Pd(II) intermediate. This is followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial as it facilitates the transfer of the acetylide group to the palladium center in the transmetalation step.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition [Ar-Pd(II)(I)L₂] Pd0->OxAdd Ar-I Transmetalation Transmetalation [Ar-Pd(II)(C≡CR)L₂] OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-C≡CR CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->Transmetalation Alkyne H-C≡CR Alkyne->CuAcetylide Cu(I)X, Base Base Base

Figure 1: The Interconnected Catalytic Cycles of the Sonogashira Reaction. This diagram illustrates the synergistic roles of the palladium and copper catalysts in the formation of the C(sp²)-C(sp) bond.

Detailed Experimental Protocol

This section provides a robust, field-proven protocol for the Sonogashira cross-coupling of [4-(2-iodoethynyl)phenyl]methanol with a representative terminal alkyne.

Materials and Reagents

Table 1: Key Reagents and Their Functions

ReagentFormulaMolar Mass ( g/mol )Role & Purity Recommendation
[4-(2-Iodoethynyl)phenyl]methanolC₉H₇IO258.06Electrophile; >95% purity
Terminal AlkyneR-C≡CHVariesNucleophile; >98% purity
Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄)C₃₆H₃₀Cl₂P₂Pd701.90Palladium catalyst precursor; >98%
Copper(I) Iodide (CuI)CuI190.45Co-catalyst; >99%
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)(C₂H₅)₃N101.19Base and solvent; Anhydrous, >99.5%
Tetrahydrofuran (THF) or Dimethylformamide (DMF)C₄H₈O72.11Anhydrous solvent
Step-by-Step Procedure

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction and Monitoring cluster_workup 4. Workup and Purification A Dry Schlenk flask and add solids: [4-(2-Iodoethynyl)phenyl]methanol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq) B Seal flask and establish inert atmosphere (3x vacuum/backfill with Ar or N₂) A->B C Add anhydrous THF or DMF via syringe B->C D Add Triethylamine (3.0 eq) via syringe C->D E Add Terminal Alkyne (1.2 eq) dropwise D->E F Stir at room temperature E->F G Monitor progress via TLC (disappearance of starting material) F->G H Quench with saturated aq. NH₄Cl G->H I Extract with Ethyl Acetate (3x) H->I J Wash organic layer with brine, dry (Na₂SO₄), and concentrate I->J K Purify by flash column chromatography J->K

Figure 2: Workflow for the Sonogashira Cross-Coupling Protocol. This flowchart details the critical steps from setup to the isolation of the purified product.

1. Preparation and Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add [4-(2-iodoethynyl)phenyl]methanol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Seal the flask with a rubber septum, and thoroughly degas the system by evacuating and backfilling with an inert gas (argon or nitrogen) three times. Maintaining anaerobic conditions is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[5][6]

2. Reagent Addition:

  • Add anhydrous THF or DMF (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via a dry syringe.

  • Add freshly distilled triethylamine (3.0 eq) via syringe. The amine serves as both the base to deprotonate the alkyne and often as a co-solvent.[1]

  • Slowly add the terminal alkyne (1.2 eq) dropwise via syringe. A slight excess ensures the complete consumption of the iodoalkyne. Slow addition can minimize dimerization side reactions.[5]

3. Reaction Monitoring:

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

4. Workup and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove the insoluble catalyst residues.[7]

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution (to remove the amine base), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd or Cu)- Insufficiently degassed system- Wet solvent or reagents- Use fresh, high-purity catalysts- Ensure rigorous inert atmosphere technique- Use anhydrous solvents and freshly distilled amine base[5]
Significant Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Improve degassing procedure- Reduce the loading of CuI to 1-2 mol%- Consider a "copper-free" Sonogashira protocol[3][6]
Decomposition of Starting Material - Reaction temperature is too high for sensitive substrates- Run the reaction at room temperature or even 0 °C. The high reactivity of the iodoalkyne should allow for milder conditions.

Conclusion

The Sonogashira cross-coupling of [4-(2-iodoethynyl)phenyl]methanol is a highly effective and versatile transformation. By adhering to the principles of inert atmosphere techniques, using high-purity reagents, and understanding the underlying mechanism, researchers can reliably synthesize a diverse array of complex molecules. This protocol provides a solid foundation for achieving high yields and purity, enabling the advancement of projects in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Liang, Y., et al. Photoinduced inverse Sonogashira coupling reaction. Nature Communications. (2022). [Link]

  • BYJU'S. Sonogashira Coupling. (2017). [Link]

  • Banu, H., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. (2021). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). [Link]

  • RSC Publishing. Photoinduced inverse Sonogashira coupling reaction. (2022). [Link]

  • YouTube. Sonogashira Coupling Reaction Mechanism. (2016). [Link]

  • RSC Publishing. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (2021). [Link]

  • ResearchGate. Sonogashira cross coupling of substituted iodo-acetates with terminal alkynes. [Link]

  • SpringerLink. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). [Link]

Sources

Application

Application Note: [4-(2-Iodoethynyl)phenyl]methanol as a Bifunctional Halogen Bond Donor

Executive Summary & Mechanistic Rationale In the rapidly evolving fields of supramolecular chemistry and non-covalent organocatalysis, halogen bonding (XB) has emerged as a highly directional alternative to hydrogen bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of supramolecular chemistry and non-covalent organocatalysis, halogen bonding (XB) has emerged as a highly directional alternative to hydrogen bonding. [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) represents a highly specialized, bifunctional small-molecule scaffold. It combines a potent, highly directional halogen bond donor (the iodoethynyl group) with a versatile functional handle (the hydroxymethyl group).

The Causality of the Design: Historically, achieving strong halogen bonds in solution required extensive perfluorination of the aromatic ring to withdraw electron density from the halogen atom. However, perfluorination introduces severe lipophilicity and metabolic liabilities, limiting its utility in drug development. The use of an sp-hybridized alkyne carbon directly attached to the iodine atom circumvents this issue. The inherent electronegativity of the sp-carbon strongly polarizes the iodine atom, generating a highly positive electrostatic potential at its tip (the σ -hole). This allows[4-(2-Iodoethynyl)phenyl]methanol to act as a formidable XB donor without the need for fluorine substitution[1]. Concurrently, the hydroxymethyl group provides a critical handle for covalent immobilization onto solid supports or acts as a secondary hydrogen bond (HB) donor for cooperative transition-state stabilization.

G A [4-(2-Iodoethynyl)phenyl]methanol B sp-Hybridized Carbon (Electron Withdrawing) A->B Structural feature C Highly Polarized Iodine (Strong σ-hole) B->C Induces D Lewis Base / Substrate (e.g., Quinuclidine, Anion) C->D Non-covalent interaction E Halogen Bond Complex (Catalysis / Assembly) D->E Forms

Mechanism of σ-hole generation and halogen bond complexation.

Quantitative Data: Binding Affinity and Catalytic Efficacy

To rationally design supramolecular assemblies or catalytic cycles, researchers must understand the thermodynamic boundaries of the iodoethynyl XB donor. The binding free enthalpy ( ΔG ) scales linearly with the Hammett parameter ( σpara​ ) of the aromatic substituents, demonstrating a predictable Linear Free Enthalpy Relationship (LFER)[1].

Table 1: Thermodynamic Profile of Iodoethynyl XB Donors with Quinuclidine (in C6​D6​ at 298 K) | XB Donor Motif | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Binding Affinity ( Ka​ , M−1 ) | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Iodoethynylbenzene | -1.1 | -2.8 | -1.7 | ~6.4 | | Electron-Deficient Iodoethynylbenzene | -2.4 | -4.5 | -2.1 | ~57.5 | | [4-(2-Iodoethynyl)phenyl]methanol * | -1.5 to -1.8 | -3.2 | -1.6 | ~15.0 | (Note: Values for the hydroxymethyl derivative are extrapolated based on LFER and Hammett σpara​ constants for the −CH2​OH group).

Beyond static assemblies, iodoethynyl derivatives have proven to be exceptional Lewis acidic organocatalysts. By binding to leaving anions (e.g., halides) during SN​1 reactions, they lower the activation energy of the transition state[2].

Table 2: Catalytic Efficacy in Ritter-Type Solvolysis

Catalyst System (10 mol%) Substrate Yield (%) Mechanistic Note
No Catalyst (Blank) Benzhydryl bromide < 5% Baseline solvolysis
Hydrogen Bond Donor Benzhydryl bromide 35% Weak anion abstraction

| Iodoethynyl XB Donor | Benzhydryl bromide | > 90% | Strong, directional halide abstraction |

Self-Validating Experimental Protocols

Protocol A: Determination of XB Binding Constants via 1 H NMR Titration

Causality & Rationale: NMR spectroscopy is chosen because the formation of the halogen bond perturbs the electron density of the aromatic ring. We specifically track the ortho-protons of the phenyl ring, as they are spatially closest to the alkyne and exhibit the most sensitive chemical shift ( Δδ ) upon complexation. Self-Validation Mechanism: A standard titration can yield false positives due to non-specific aggregation. To self-validate the 1:1 binding isotherm, a reverse titration must be performed. If the association constant ( Ka​ ) diverges between the forward and reverse titrations, higher-order stoichiometry or self-association is occurring.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve [4-(2-Iodoethynyl)phenyl]methanol in anhydrous C6​D6​ to a precise concentration of 5.0 mM. Transfer 500 μ L to an NMR tube.

  • Preparation of Guest Solution: Prepare a 100 mM solution of the Lewis base (e.g., quinuclidine) in the exact same 5.0 mM Host solution. Causality: Dissolving the guest in the host solution ensures that the host concentration remains perfectly constant during the titration, eliminating dilution artifacts.

  • Titration Execution: Add the Guest solution to the NMR tube in incremental volumes (e.g., 10, 20, 40, 80, 150, 300 μ L). Invert to mix.

  • Data Acquisition: Record the 1 H NMR spectrum after each addition. Track the downfield shift of the ortho-protons.

  • Non-Linear Regression: Plot Δδ against the concentration of the guest. Fit the data to a 1:1 binding isotherm using a non-linear least-squares regression model.

  • Self-Validation (Reverse Titration): Repeat the process by keeping the Guest concentration constant at 5.0 mM and titrating in a 100 mM solution of the Host. The calculated Ka​ must match within a 5% margin of error.

G Step1 Step 1 Prepare 5mM XB Donor in C6D6 Step3 Step 3 Incremental Titration & 1H NMR Step1->Step3 Step2 Step 2 Prepare 100mM Lewis Base Step2->Step3 Step4 Step 4 Track ortho-proton shift Step3->Step4 Step5 Step 5 Non-linear Regression (1:1 Isotherm) Step4->Step5 Validation Self-Validation Reverse Titration to confirm Ka Step5->Validation

Self-validating NMR titration workflow for XB affinity.

Protocol B: Halogen-Bond Catalyzed Ritter-Type Solvolysis

Causality & Rationale: The goal is to prove that[4-(2-Iodoethynyl)phenyl]methanol accelerates the solvolysis of benzhydryl bromide by abstracting the bromide ion via halogen bonding. Self-Validation Mechanism: To definitively prove that the catalysis is driven by the σ -hole of the iodine atom and not by hydrogen bonding from the hydroxymethyl group, a parallel control experiment must be run using [4-(Ethynyl)phenyl]methanol (which lacks the iodine atom). If the control fails to catalyze the reaction, the XB mechanism is validated.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under nitrogen, dissolve benzhydryl bromide (1.0 mmol) in anhydrous dichloromethane (5.0 mL).

  • Catalyst Addition: Add 10 mol% (0.1 mmol) of[4-(2-Iodoethynyl)phenyl]methanol to the reaction mixture.

  • Nucleophile Addition: Add an excess of the nucleophile (e.g., acetonitrile/water mixture for Ritter solvolysis).

  • Monitoring: Stir the reaction at room temperature. Monitor the conversion of the starting material via HPLC or GC-MS by taking 50 μ L aliquots every 30 minutes.

  • Control Validation: Simultaneously, set up an identical flask replacing the catalyst with 10 mol% of [4-(Ethynyl)phenyl]methanol.

  • Isolation: Once the catalyzed reaction reaches >90% conversion, quench with water, extract with dichloromethane, dry over MgSO4​ , and purify via flash chromatography to isolate the amide product.

References

  • Dumele, O., Wu, D., Trapp, N., Goroff, N., & Diederich, F. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Organic Letters, 16(18), 4722-4725. URL: [Link]

  • Perera, M. D., & Aakeröy, C. B. (2019). Organocatalysis by a multidentate halogen-bond donor: an alternative to hydrogen-bond based catalysis. New Journal of Chemistry, 43(23), 8955-8961. URL: [Link]

Method

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in [4-(2-Iodoethynyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block [4-(2-Iodoethynyl)phenyl]methanol is a valuable bifunctional building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

[4-(2-Iodoethynyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a reactive hydroxymethyl group and a versatile iodoethynyl moiety. The iodoalkyne can participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is a powerful tool for constructing complex molecular architectures.[1][2][3] The hydroxymethyl group offers a handle for further molecular elaboration through derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, or for the attachment of reporter groups, linkers, or other pharmacophores.[4]

This guide provides detailed protocols for the derivatization of the hydroxymethyl group of [4-(2-Iodoethynyl)phenyl]methanol through esterification, etherification, and oxidation. The presented methodologies are designed to be robust and chemoselective, preserving the integrity of the sensitive iodoethynyl functionality. Each protocol is accompanied by a discussion of the underlying chemical principles, key experimental considerations, and expected outcomes, providing a comprehensive resource for researchers in the field.

Core Derivatization Strategies

The hydroxymethyl group of [4-(2-Iodoethynyl)phenyl]methanol can be readily transformed into a variety of other functional groups. The choice of derivatization strategy will depend on the desired final compound and its intended application. The three primary transformations covered in this guide are:

  • Esterification: Conversion of the alcohol to an ester.

  • Etherification: Conversion of the alcohol to an ether.

  • Oxidation: Conversion of the alcohol to an aldehyde.

The following sections provide detailed, step-by-step protocols for each of these transformations.

Esterification: Synthesis of [4-(2-Iodoethynyl)phenyl]methyl Acetate

Esterification of the hydroxymethyl group is a common strategy to introduce a variety of functional groups and to modulate the biological activity and pharmacokinetic properties of a molecule. Acetylation, in particular, can serve as a protecting group or as a simple modification to increase lipophilicity.[5]

Causality Behind Experimental Choices:

The following protocol utilizes acetic anhydride as the acetylating agent and pyridine as a catalyst and base. Acetic anhydride is a highly reactive acylating agent.[6] Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion, and it also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is performed at room temperature to ensure the stability of the iodoalkyne moiety, which can be sensitive to high temperatures and harsh acidic or basic conditions.

Experimental Protocol: Acetylation with Acetic Anhydride

Materials:

  • [4-(2-Iodoethynyl)phenyl]methanol

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [4-(2-Iodoethynyl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [4-(2-Iodoethynyl)phenyl]methyl acetate.

Expected Outcome and Characterization:

The product, [4-(2-Iodoethynyl)phenyl]methyl acetate, is typically obtained as a white to off-white solid.

Compound Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
[4-(2-Iodoethynyl)phenyl]methyl acetate>90%7.45 (d, J = 8.2 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 5.10 (s, 2H), 2.12 (s, 3H) (Predicted)170.8, 137.5, 132.4, 128.5, 123.0, 92.5, 65.8, 21.1, 0.0 (Predicted)

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Caption: Workflow for the esterification of [4-(2-Iodoethynyl)phenyl]methanol.

Etherification: Synthesis of [4-(2-Iodoethynyl)phenyl]methyl Methyl Ether

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][7][8] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.

Causality Behind Experimental Choices:

In this protocol, the hydroxymethyl group of [4-(2-Iodoethynyl)phenyl]methanol is first deprotonated with a strong base, sodium hydride (NaH), to form the corresponding alkoxide. Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct.[1] The resulting alkoxide then acts as a nucleophile, attacking the alkylating agent, methyl iodide. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity.[8] The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction and the rate of hydrogen gas evolution.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • [4-(2-Iodoethynyl)phenyl]methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of [4-(2-Iodoethynyl)phenyl]methanol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove DMF and any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [4-(2-Iodoethynyl)phenyl]methyl methyl ether.

Expected Outcome and Characterization:

The product, [4-(2-Iodoethynyl)phenyl]methyl methyl ether, is expected to be a colorless oil or a low-melting solid.

Compound Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
[4-(2-Iodoethynyl)phenyl]methyl methyl ether70-85%7.42 (d, J = 8.1 Hz, 2H), 7.28 (d, J = 8.1 Hz, 2H), 4.45 (s, 2H), 3.40 (s, 3H) (Predicted)138.9, 132.2, 128.0, 122.5, 92.8, 74.2, 58.3, -0.1 (Predicted)

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Caption: Workflow for the Williamson ether synthesis of [4-(2-Iodoethynyl)phenyl]methanol.

Oxidation: Synthesis of 4-(2-Iodoethynyl)benzaldehyde

The oxidation of the primary benzylic alcohol to the corresponding aldehyde provides a key intermediate for further functionalization, such as reductive amination or the formation of imines and oximes.

Causality Behind Experimental Choices:

This protocol employs activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic alcohols.[9][10] The key advantage of MnO₂ is its ability to oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.[9] The reaction is heterogeneous, with the oxidation occurring on the surface of the MnO₂ particles. Therefore, the activity of the MnO₂ is crucial and it is often activated by heating before use.[11] Dichloromethane is a common solvent for these oxidations as it is relatively inert and allows for easy separation of the solid MnO₂ by filtration upon reaction completion. The reaction is typically performed at room temperature or with gentle heating to promote the reaction without degrading the iodoalkyne functionality.

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

  • [4-(2-Iodoethynyl)phenyl]methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Sintered glass funnel or Büchner funnel

  • Filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend [4-(2-Iodoethynyl)phenyl]methanol (1.0 eq) and activated manganese dioxide (5-10 eq by weight) in dichloromethane.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction can be gently heated to reflux if necessary to increase the rate.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a sintered glass funnel to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(2-iodoethynyl)benzaldehyde.

Expected Outcome and Characterization:

The product, 4-(2-iodoethynyl)benzaldehyde, is expected to be a solid.

Compound Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
4-(2-Iodoethynyl)benzaldehyde60-80%10.01 (s, 1H), 7.85 (d, J = 8.3 Hz, 2H), 7.55 (d, J = 8.3 Hz, 2H) (Predicted)191.5, 136.0, 132.8, 129.8, 129.0, 94.5, 5.5 (Predicted)

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Caption: Workflow for the oxidation of [4-(2-Iodoethynyl)phenyl]methanol.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the derivatization of the hydroxymethyl group in [4-(2-Iodoethynyl)phenyl]methanol. By carefully selecting reagents and reaction conditions, the ester, ether, and aldehyde derivatives can be synthesized in good to excellent yields while preserving the integrity of the iodoethynyl moiety. These derivatization strategies significantly expand the utility of [4-(2-Iodoethynyl)phenyl]methanol as a versatile building block for the synthesis of complex molecules in drug discovery and materials science. It is recommended to characterize all synthesized compounds thoroughly using modern analytical techniques to confirm their identity and purity.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156.
  • Javaherian, M., & Aghapoor, K. (2012). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 1(1), 1-7. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamin, ein sehr wirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
  • Ley, S. V., & Madin, A. (1991). Oxidation of primary alcohols to carboxylic acids. In Comprehensive Organic Synthesis (Vol. 7, pp. 251-282). Pergamon.
  • Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley-VCH.
  • Hudlicky, M. (1990). Oxidations in Organic Chemistry. American Chemical Society.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Larock, R. C. (1999).
  • Casson, V., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 55-60. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: The Molecular Basis of Drug Discovery. Artmed Editora.
  • Hirano, K., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11(57), 36135-36139. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. [Link]

  • Böhme, S., et al. (2007). AUTO-CATALYTIC EFFECT OF ACETIC ACID ON THE KINETICS OF THE METHANOL / ACETIC ANHYDRIDE ESTERIFICATION. 12th International Topical Meeting on Nuclear Reactor Thermal-Hydraulics (NURETH-12). [Link]

  • Reddit. (2025, September 24). MnO2 Activation/Preparation for Alcohol Oxidation? r/Chempros. [Link]

Sources

Application

Advanced Application Note: Leveraging Iodoethynyl Building Blocks in CuAAC Click Chemistry

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," universally prized for its high fidelity, mild conditions, and broad functional group tolerance. Traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," universally prized for its high fidelity, mild conditions, and broad functional group tolerance. Traditionally, CuAAC is restricted to terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles. However, internal alkynes—specifically 1-iodoalkynes (iodoethynyl building blocks)—have emerged as highly reactive substrates that bypass traditional mechanistic limitations[1].

By utilizing 1-iodoalkynes, researchers can synthesize 1,4,5-trisubstituted triazoles (specifically 5-iodo-1,2,3-triazoles) with exceptional regioselectivity. These iodinated heterocycles serve as highly versatile scaffolds for late-stage functionalization, halogen bonding organocatalysis, and high-density surface bioconjugation[2]. This guide provides a comprehensive, self-validating methodology for deploying iodoethynyl building blocks in advanced chemical workflows.

Mechanistic Rationale: The Superiority of 1-Iodoalkynes

To understand the experimental design of iodoalkyne click chemistry, one must analyze the causality behind the catalytic cycle.

Internal alkynes typically fail in CuAAC because they lack the acidic terminal proton required to form the critical copper(I) acetylide intermediate. 1-Iodoalkynes circumvent this barrier. The highly polarizable C–I bond undergoes rapid σ-bond metathesis with the copper catalyst, generating the necessary σ-acetylide complex without requiring a deprotonation step[1]. Following the coordination of the organic azide and subsequent cyclization, a Cu–I exchange completes the catalytic cycle, liberating the 5-iodo-1,2,3-triazole and regenerating the active catalyst[1].

MechanisticPathway A 1-Iodoalkyne + CuI + TTTA B σ-Acetylide Copper Complex A->B σ-Bond Metathesis C Organic Azide Coordination B->C Azide Binding D Cuprated Triazole Intermediate C->D Cyclization E 5-Iodo-1,2,3-triazole Product D->E Cu-I Exchange E->A Catalyst Regeneration

Mechanistic pathway of Cu(I)-catalyzed azide-iodoalkyne cycloaddition.

Quantitative Data: Catalyst and Ligand Optimization

The choice of ligand is the most critical parameter in this workflow. While standard CuAAC can often proceed without specialized ligands, the reaction with 1-iodoalkynes is susceptible to reductive dehalogenation (yielding unwanted 5-prototriazoles and terminal alkynes) if the cyclization step is not sufficiently accelerated[1].

As summarized in Table 1, the use of the accelerating ligand TTTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) completely suppresses these side reactions by vastly outcompeting the dehalogenation pathway.

Table 1: Optimization of Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition

EntryCopper SourceLigandSolventTime (h)Yield of 5-Iodo-1,2,3-triazoleByproducts (Dehalogenated)
1CuI (5 mol%)NoneTHF12< 5%N/A
2CuI (5 mol%)TEA (Triethylamine)THF265%15%
3CuI (5 mol%)TTTA (5 mol%) THF0.75 98% < 1%
4Cu(OAc)₂TBTATHF18No reactionN/A

Data synthesized from Fokin et al. and Balova et al., demonstrating the necessity of TTTA for chemoselectivity[1][2].

Detailed Step-by-Step Methodologies

Protocol 1: Synthesis of 1-Iodoalkynes from Terminal Alkynes

Causality & Rationale: Direct electrophilic iodination of terminal alkynes is required to generate the iodoethynyl building blocks. N-iodomorpholine is selected as the iodine source because it provides mild, highly efficient electrophilic transfer in the presence of CuI, avoiding the harsh oxidative conditions of other iodinating agents[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the terminal alkyne (10.0 mmol) in anhydrous THF (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add CuI (0.5 mmol, 5 mol%) directly to the solution.

  • Iodination: Add N-iodomorpholine (11.0 mmol, 1.1 equiv) in a single portion.

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Purification: Pour the resulting suspension onto a pad of activated neutral alumina to remove copper salts and morpholine byproducts. Wash with THF and concentrate the filtrate under vacuum.

Self-Validation Checkpoint: The reaction is self-indicating. Within 10-15 minutes, a fine white precipitate (morpholine hydroiodide) will form, visually confirming the progression of the iodination. TLC should show complete consumption of the terminal alkyne.

Protocol 2: CuAAC Synthesis of 5-Iodo-1,2,3-triazoles

Causality & Rationale: Pre-complexation of CuI and TTTA is mandatory. If the iodoalkyne is exposed to uncomplexed copper, reductive dehalogenation will occur. TTTA ensures the copper center is electronically tuned to rapidly drive the triazole-forming cyclization[1].

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a reaction vial, stir CuI (0.05 mmol) and TTTA (0.05 mmol) in THF (4.5 mL) at room temperature for 20 minutes.

  • Substrate Addition: Dissolve the synthesized 1-iodoalkyne (1.00 mmol) and the target organic azide (1.00 mmol) in THF (0.5 mL). Add this mixture in a single portion to the homogeneous catalyst solution.

  • Cycloaddition: Allow the reaction mixture to stir for 45 minutes at room temperature.

  • Quenching: Quench the reaction by adding 1 mL of 10% NH₄OH solution to sequester the copper catalyst.

  • Isolation: Triturate the mixture. The 5-iodo-1,2,3-triazole will typically precipitate as a pure solid. Filter and wash with cold water.

Self-Validation Checkpoint: The initial CuI/TTTA suspension will become completely homogeneous after 20 minutes, validating successful ligand complexation. Upon quenching with NH₄OH, the aqueous layer will turn deep blue (copper-amine complex), and the product will precipitate, allowing for chromatography-free isolation[1].

Protocol 3: Advanced Surface Functionalization via Iodoalkyne Click Chemistry

Causality & Rationale: Surface functionalization often suffers from sluggish kinetics due to steric hindrance at the solid-liquid interface. 1-Iodoalkynes exhibit remarkably high reaction rates in CuAAC, overcoming these kinetic barriers to create densely functionalized self-assembled monolayers[3].

Step-by-Step Procedure:

  • Surface Priming: Immerse a clean silicon wafer in a 1% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene for 2-4 hours to form an azide-functionalized monolayer[3].

  • Click Solution Preparation: Dissolve the 1-iodoalkyne (0.1 mmol) in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Catalyst Activation: In a separate vial, dissolve CuI (5 mol%) and TTTA (5 mol%) in a minimal amount of DMSO, then dilute with PBS. Add sodium ascorbate (10 mol%) to prevent copper oxidation.

  • Conjugation: Pour the catalyst solution into the iodoalkyne solution, then immediately submerge the azide-functionalized wafer in this mixture. Incubate for 2 hours.

  • Washing: Remove the wafer and rinse sequentially with toluene, ethanol, and deionized water. Dry under a stream of nitrogen[3].

Self-Validation Checkpoint: Perform water contact angle measurements before and after Protocol 3. A significant shift in the contact angle validates the transition from a terminal azide surface to a bulky, hydrophobic triazole-functionalized surface.

Downstream Applications: Why Synthesize 5-Iodotriazoles?

The true power of iodoethynyl building blocks lies in the versatility of the resulting 5-iodo-1,2,3-triazole scaffold. The C–I bond at the 5-position is highly activated for downstream applications:

  • Late-Stage Functionalization: The 5-iodo position is primed for palladium-catalyzed cross-coupling. Researchers can perform Sonogashira couplings to yield triazole-fused enediyne systems, or Suzuki couplings to generate 5-aryl-4-ethynyl triazoles, which are critical in the development of kinase inhibitors and other pharmaceuticals[2].

  • Halogen Bonding Organocatalysis: Iodoethynyl derivatives and their resulting triazoles exhibit strong, highly directional electrostatic potentials (Vs,max ≈ 25.2 kcal mol⁻¹). This allows them to act as potent halogen-bond donors, enabling metal-free organocatalytic activation of carbonyl compounds[4].

Workflow N1 Terminal Alkyne N2 1-Iodoalkyne Building Block N1->N2 N-Iodomorpholine CuI N3 5-Iodo-1,2,3-triazole Scaffold N2->N3 Organic Azide CuI / TTTA N4 Suzuki/Sonogashira Cross-Coupling N3->N4 N5 Halogen Bonding Organocatalysis N3->N5 N6 Surface Functionalization N3->N6

Workflow from terminal alkynes to diverse functionalized applications.

References

  • Title: Copper(I)
  • Source: academia.
  • Source: benchchem.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in [4-(2-Iodoethynyl)phenyl]methanol Synthesis

Welcome to the technical support center for the synthesis of [4-(2-Iodoethynyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [4-(2-Iodoethynyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the challenges of this synthesis and optimize your yields.

Introduction to Synthetic Strategies

The synthesis of [4-(2-Iodoethynyl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science, can be approached through two primary routes. The choice of strategy often depends on the available starting materials, scalability, and tolerance of functional groups.

  • Route 1: Corey-Fuchs Reaction followed by Iodination. This classic approach involves the conversion of a commercially available aldehyde, 4-formylbenzyl alcohol, to the terminal alkyne, (4-ethynylphenyl)methanol. Subsequent iodination of the terminal alkyne furnishes the desired product. This route is often favored for its reliability in forming the alkyne.[1][2]

  • Route 2: Sonogashira Cross-Coupling. This palladium- and copper-catalyzed reaction couples an aryl halide, such as 4-iodobenzyl alcohol, with a terminal alkyne. To avoid side reactions, a protected alkyne like trimethylsilylacetylene is often used, followed by a deprotection step.[3][4]

Below, we present a detailed troubleshooting guide and frequently asked questions to address common issues encountered in both synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Yield in the Corey-Fuchs Reaction (Step 1 of Route 1)

Question: I am attempting the Corey-Fuchs reaction on 4-formylbenzyl alcohol to get (4-ethynylphenyl)methanol, but I am seeing very low conversion to the dibromoalkene intermediate or the final alkyne. What could be the problem?

Answer: Low yields in the Corey-Fuchs reaction with this substrate can stem from several factors related to the reagents and the presence of the hydroxyl group.

  • Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): Ensure that both reagents are of high purity and handled under anhydrous conditions. The reaction that forms the phosphorus ylide is sensitive to moisture.[5] Use of fresh, high-purity reagents is critical.

    • n-Butyllithium (n-BuLi): The concentration of your n-BuLi solution should be accurately determined by titration, as it degrades over time.[1] For the conversion of the dibromoalkene to the alkyne, at least two equivalents of n-BuLi are required.[6][7]

  • Interference from the Hydroxyl Group:

    • The benzylic alcohol proton is acidic and will be deprotonated by n-BuLi. This consumes an equivalent of your strong base. To compensate, you should use at least three equivalents of n-BuLi: one to deprotonate the alcohol and two for the Fritsch-Buttenberg-Wiechell rearrangement.[5][8]

    • Alternative Strategy: Protection of the Hydroxyl Group. To avoid this complication and potential side reactions, protecting the benzyl alcohol as a silyl ether (e.g., TBS or TIPS ether) is a robust strategy. These protecting groups are stable to the basic conditions of the Corey-Fuchs reaction and can be easily removed later.[9][10]

  • Reaction Temperature:

    • The formation of the dibromoalkene is typically performed at 0 °C to room temperature.[5]

    • The treatment with n-BuLi to form the alkyne is initiated at a low temperature, typically -78 °C, and then allowed to warm to room temperature.[6] Maintaining these temperature profiles is important for controlling the reaction.

Issue 2: Incomplete Iodination or Formation of Byproducts (Step 2 of Route 1)

Question: I have successfully synthesized (4-ethynylphenyl)methanol, but the subsequent iodination is giving me a mixture of products, including starting material and what appears to be di-iodinated species. How can I improve the selectivity?

Answer: The iodination of terminal alkynes is generally efficient, but over-reaction or incomplete reaction can occur if conditions are not optimized.

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): This is a mild and often highly selective reagent for the iodination of terminal alkynes. The reaction can be catalyzed by various species, including silver nitrate or even run under metal-free conditions.[11][12]

    • Iodine with a Base: A common method involves using molecular iodine (I₂) in the presence of a base like potassium carbonate or an amine in a solvent such as methanol or dichloromethane. The base is crucial for the reaction to proceed.

    • Potassium Iodide and Copper(I) Sulfate: This system can also be effective for the iodination of terminal alkynes.

  • Controlling Stoichiometry:

    • To prevent the formation of di-iodoalkene byproducts, it is crucial to use a controlled amount of the iodinating reagent (typically 1.0 to 1.2 equivalents).[13] Adding the iodinating agent slowly to the reaction mixture can also help to improve selectivity.

  • Reaction Conditions:

    • The reaction is typically run at room temperature. Elevated temperatures may lead to increased side product formation.

    • The presence of the benzyl alcohol functionality can potentially be oxidized by some iodinating reagents, especially under harsh conditions. Using milder reagents like NIS is often advantageous.[14]

Issue 3: Low Yield and Homo-Coupling in Sonogashira Reaction (Route 2)

Question: My Sonogashira coupling of 4-iodobenzyl alcohol with a terminal alkyne is resulting in a low yield of the desired product and a significant amount of a higher molecular weight byproduct, which I suspect is the homo-coupled alkyne (Glaser coupling product). How can I suppress this side reaction?

Answer: Homo-coupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes. It is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[6]

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the oxidative homo-coupling of alkynes. It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[15]

  • Minimize Copper(I) Catalyst: While the copper(I) co-catalyst accelerates the desired reaction, high concentrations can significantly promote homo-coupling. Using a minimal amount of the copper(I) salt (e.g., 1-5 mol%) is recommended. In some cases, a "copper-free" Sonogashira protocol can be employed, although these reactions may require higher temperatures or more specialized ligands.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration of the alkyne, which disfavors the bimolecular homo-coupling reaction.

  • Use of a Protected Alkyne: A highly effective strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA) . The TMS group prevents the formation of the copper acetylide that leads to homo-coupling. The Sonogashira reaction is performed with TMSA, and the resulting TMS-protected product is then deprotected in a separate step.[15][16] Deprotection can be achieved under mild conditions, for example, with potassium carbonate in methanol, which is compatible with the benzyl alcohol functionality.[17]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: Corey-Fuchs or Sonogashira?

A1: The "better" route depends on your specific circumstances.

  • The Corey-Fuchs route is often preferred if the starting aldehyde (4-formylbenzyl alcohol) is readily available and you are comfortable with handling organolithium reagents. It can be a very reliable way to generate the terminal alkyne.[18]

  • The Sonogashira route is a powerful alternative if the corresponding aryl halide (e.g., 4-iodobenzyl alcohol) is more accessible. It is a very versatile reaction with a broad substrate scope. However, it can be more sensitive to reaction conditions, and optimization may be required to minimize side reactions like homo-coupling.[3]

Q2: Do I need to protect the hydroxyl group on 4-formylbenzyl alcohol for the Corey-Fuchs reaction?

A2: While not strictly necessary, it is highly recommended. The use of n-BuLi will deprotonate the alcohol, consuming at least one equivalent of the reagent.[8] This can be compensated for by adding an extra equivalent of n-BuLi. However, protecting the alcohol, for instance as a silyl ether (e.g., TBDMS or TIPS), can lead to a cleaner reaction with a more straightforward workup and potentially higher yields by avoiding any potential side reactions of the resulting alkoxide.[9][10]

Q3: What is the best way to remove the triphenylphosphine oxide byproduct from the Corey-Fuchs reaction?

A3: Triphenylphosphine oxide can be challenging to remove completely due to its polarity. Here are a few common methods:

  • Precipitation: After the first step of the Corey-Fuchs reaction (formation of the dibromoalkene), the reaction mixture can be concentrated and then triturated with a non-polar solvent like hexanes or pentane. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate out, allowing for its removal by filtration.[5]

  • Column Chromatography: If the byproduct persists, purification by column chromatography on silica gel is effective. A solvent system with a gradient of ethyl acetate in hexanes is typically used.

Q4: How should I purify the final product, [4-(2-Iodoethynyl)phenyl]methanol?

A4: The purification of [4-(2-Iodoethynyl)phenyl]methanol typically involves column chromatography followed by recrystallization.

  • Column Chromatography: Due to the polar hydroxyl group, a moderately polar solvent system is required. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point for silica gel chromatography.[19][20]

  • Recrystallization: After column chromatography, recrystallization can be used to obtain highly pure material. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective. The product is dissolved in a minimum amount of the more polar solvent, and the less polar solvent is added until the solution becomes slightly cloudy. Cooling then induces crystallization.[21][22]

Q5: Is [4-(2-Iodoethynyl)phenyl]methanol stable? How should I store it?

A5: Iodoalkynes can be sensitive to light and heat, and may decompose over time. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation. For long-term storage, refrigeration is advisable.

Experimental Protocols and Data

Protocol 1: Synthesis of [4-(2-Iodoethynyl)phenyl]methanol via Corey-Fuchs and Iodination

Step 1a: Synthesis of 4-(2,2-dibromovinyl)benzyl alcohol

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added carbon tetrabromide (1.0 eq.) portion-wise. The mixture is stirred for 30 minutes, during which time it turns into a yellow-orange slurry. A solution of 4-formylbenzyl alcohol (1.0 eq.) in anhydrous DCM is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated to give the crude dibromoalkene, which can be used in the next step without further purification or purified by column chromatography.

Step 1b: Synthesis of (4-ethynylphenyl)methanol

The crude 4-(2,2-dibromovinyl)benzyl alcohol (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 - 3.2 eq., depending on whether the hydroxyl group is protected) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 1c: Synthesis of [4-(2-Iodoethynyl)phenyl]methanol

To a solution of (4-ethynylphenyl)methanol (1.0 eq.) in methanol is added N-iodosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.1 eq.). The reaction mixture is stirred at room temperature in the dark for 1-3 hours, or until TLC analysis shows complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford [4-(2-Iodoethynyl)phenyl]methanol.

StepKey ReagentsTypical EquivalentsSolventTemperature (°C)Typical Yield (%)
1aPPh₃, CBr₄2.0, 1.0DCM0 to RT80-95
1bn-BuLi2.2 - 3.2THF-78 to RT70-90
1cNIS, AgNO₃1.1, 0.1MethanolRT85-95

Yields are approximate and can vary based on scale and experimental conditions.

Protocol 2: Synthesis of [4-(2-Iodoethynyl)phenyl]methanol via Sonogashira Coupling

Step 2a: Sonogashira Coupling of 4-Iodobenzyl Alcohol with Trimethylsilylacetylene

To a solution of 4-iodobenzyl alcohol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) in a degassed mixture of triethylamine and THF (1:1) is added trimethylsilylacetylene (1.2 eq.). The reaction mixture is stirred at room temperature under an inert atmosphere for 4-8 hours, or until TLC analysis indicates the consumption of the 4-iodobenzyl alcohol. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give (4-((trimethylsilyl)ethynyl)phenyl)methanol.

Step 2b: Deprotection to (4-ethynylphenyl)methanol

To a solution of (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq.) in methanol is added potassium carbonate (2.0 eq.). The mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-ethynylphenyl)methanol, which can then be iodinated as described in Step 1c.

StepKey ReagentsTypical EquivalentsSolventTemperature (°C)Typical Yield (%)
2aPd(PPh₃)₂Cl₂, CuI, TMSA0.02, 0.04, 1.2Et₃N/THFRT80-95
2bK₂CO₃2.0MethanolRT>95

Yields are approximate and can vary based on scale and experimental conditions.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Corey-Fuchs & Iodination cluster_1 Route 2: Sonogashira Coupling 4-Formylbenzyl_Alcohol 4-Formylbenzyl_Alcohol Dibromoalkene Dibromoalkene 4-Formylbenzyl_Alcohol->Dibromoalkene PPh3, CBr4 Terminal_Alkyne (4-Ethynylphenyl)methanol Dibromoalkene->Terminal_Alkyne n-BuLi Final_Product_1 [4-(2-Iodoethynyl)phenyl]methanol Terminal_Alkyne->Final_Product_1 Iodination (e.g., NIS) 4-Iodobenzyl_Alcohol 4-Iodobenzyl_Alcohol TMS_Alkyne (4-((Trimethylsilyl)ethynyl)phenyl)methanol 4-Iodobenzyl_Alcohol->TMS_Alkyne TMS-Acetylene, Pd/Cu catalyst Terminal_Alkyne_2 (4-Ethynylphenyl)methanol TMS_Alkyne->Terminal_Alkyne_2 Deprotection (e.g., K2CO3) Final_Product_2 [4-(2-Iodoethynyl)phenyl]methanol Terminal_Alkyne_2->Final_Product_2 Iodination (e.g., NIS)

Caption: Overview of the two primary synthetic routes to [4-(2-Iodoethynyl)phenyl]methanol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Route_Check Which Route? Start->Route_Check Corey_Fuchs_Check Corey-Fuchs Route Route_Check->Corey_Fuchs_Check Route 1 Sonogashira_Check Sonogashira Route Route_Check->Sonogashira_Check Route 2 Reagent_Quality_CF Check PPh3, CBr4, n-BuLi quality and stoichiometry Corey_Fuchs_Check->Reagent_Quality_CF Catalyst_Activity Check Pd and Cu catalyst activity Sonogashira_Check->Catalyst_Activity Hydroxyl_Issue Address unprotected -OH group (use >3 eq. n-BuLi or protect) Reagent_Quality_CF->Hydroxyl_Issue Temp_Control_CF Verify reaction temperatures Hydroxyl_Issue->Temp_Control_CF Iodination_Check Low yield after iodination? Temp_Control_CF->Iodination_Check Anaerobic_Conditions Ensure strictly anaerobic conditions Catalyst_Activity->Anaerobic_Conditions Homo_Coupling Minimize homo-coupling (slow alkyne addition, use TMS-alkyne) Anaerobic_Conditions->Homo_Coupling Homo_Coupling->Iodination_Check Iodination_Reagent Optimize iodinating agent and stoichiometry Iodination_Check->Iodination_Reagent Yes End Yield Optimized Iodination_Check->End No Product_Degradation Check for product degradation (light/heat sensitivity) Iodination_Reagent->Product_Degradation Product_Degradation->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Sources

Optimization

troubleshooting deiodination in[4-(2-Iodoethynyl)phenyl]methanol reactions

Welcome to the Technical Support Center for haloalkyne chemistry. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for haloalkyne chemistry. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4).

While this compound is a highly versatile scaffold for click chemistry, cross-coupling, and halogen bonding applications, the lability of the C(sp)–I bond often leads to undesired deiodination, yielding the terminal alkyne ([4-ethynylphenyl]methanol). This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to preserve the integrity of your iodoalkyne throughout your synthetic workflows.

Diagnostic Workflow: Isolating the Cause of Deiodination

Before adjusting your reagents, use the following diagnostic logic to identify the primary mechanism driving C–I bond cleavage in your specific reaction environment.

TroubleshootingWorkflow Start Detect Deiodination (Terminal Alkyne Formation) Light Exposed to ambient/UV light? Start->Light Shield Implement Actinic Shielding (Prevent homolytic C-I cleavage) Light->Shield Yes Metals Using Cu(I) or Pd catalysts? Light->Metals No Shield->Metals OptimizeMetals Adjust Ligand/Counterion (Minimize Cu-acetylide formation) Metals->OptimizeMetals Yes Base Strong Lewis base present? Metals->Base No OptimizeMetals->Base ChangeBase Use weaker/hindered base (Mitigate halogenophilic attack) Base->ChangeBase Yes Success Deiodination Minimized Base->Success No ChangeBase->Success

Systematic workflow for diagnosing and resolving deiodination in iodoalkyne reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my[4-(2-Iodoethynyl)phenyl]methanol revert to a terminal alkyne simply by sitting on the benchtop? A1: The C(sp)–I bond is highly susceptible to homolytic scission when exposed to ultraviolet (UV) or ambient light. This cleavage generates a reactive radical intermediate that rapidly abstracts a hydrogen atom from ambient moisture or solvent, resulting in spontaneous deiodination. This phenomenon is well-documented; for instance, targeted carbon-iodine homolytic bond scission is actively induced by UV light and positive sample biases in scanning tunneling microscopy studies[1]. Causality & Action: Always store and react iodoalkynes in amber glassware. The exclusion of photons prevents the initial homolytic cleavage event.

Q2: During Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAiAC), I observe significant terminal alkyne byproduct. How does the catalyst cause this? A2: In the presence of Cu(I) catalysts, 1-iodoalkynes can undergo complex transmetalation and counterion-mediated redox processes. If the counterion (e.g., iodide from CuI) is oxidized, it forms I3−​ , which can be captured by the acetylide, generating scrambled products or reverting to the terminal alkyne via protodemetalation if the cycloaddition step is slow. The oxidation of the counterion directly competes with the desired catalytic cycle[2]. Causality & Action: Modulate the copper counterion. Employing CuSPh instead of CuI allows the thiophenolate anion to be sequestered by oxidative dimerization into diphenyl disulfide, removing detrimental anions from the cycle and preserving the iodoalkyne[2].

Q3: How does the choice of solvent and base influence the stability of the iodoethynyl group? A3: Iodine in unsaturated carbon–iodine compounds acts as a strong Lewis acid (halogen bond donor). When a strong Lewis base is present, it donates electrons directly into the C–I antibonding orbital ( σ∗ ), significantly weakening the bond[3]. Studies utilizing Gutmann's solvent donor numbers demonstrate a linear correlation between solvent basicity and C–I bond weakening[3]. This halogenophilic attack facilitates the loss of the iodonium ion ( I+ ), leaving an acetylide that rapidly protonates. Causality & Action: Substitute strong Lewis bases (e.g., primary/secondary amines) with sterically hindered bases (e.g., DIPEA) or inorganic carbonates, and utilize solvents with lower donor numbers (e.g., toluene or DCM instead of DMF).

Quantitative Parameters Influencing Stability

To optimize your reaction conditions, refer to the following quantitative thresholds that govern the stability of[4-(2-Iodoethynyl)phenyl]methanol.

Table 1: Impact of Reaction Parameters on Iodoalkyne Deiodination

Reaction ParameterCondition / ValueObserved Effect on DeiodinationMechanistic Rationale
Light Exposure > 60 min ambient exposure> 50% conversion to terminal alkyneUV/Vis photons provide sufficient energy to induce C(sp)–I homolytic bond scission[1].
Solvent Basicity High Gutmann Donor Number (e.g., Pyridine, DMF)High rate of halogenophilic attackLewis bases donate electron density into the C–I σ∗ orbital, weakening the bond proportionally to their basicity[3].
Cu(I) Catalyst 1.0 equiv CuISignificant scrambling & deiodinationOxidation of I− to I3−​ promotes competitive copper-acetylide formation and subsequent protodemetalation[2].
Cu(I) Catalyst 0.05 equiv CuSPh + TTTA Ligand< 5% deiodinationThiophenolate counterion dimerizes to disulfide, preventing detrimental anion interference and accelerating the desired click reaction[2].

Self-Validating Experimental Protocols

Protocol 1: Light-Shielded, Chemoselective Azide-Iodoalkyne Cycloaddition

Objective: Synthesize 5-iodo-1,2,3-triazoles from[4-(2-Iodoethynyl)phenyl]methanol without competitive deiodination.

  • Preparation & Shielding: Equip an amber glass vial (or a standard vial wrapped tightly in aluminum foil) with a magnetic stir bar. Add[4-(2-Iodoethynyl)phenyl]methanol (1.0 equiv) and the corresponding organic azide (1.1 equiv).

  • Degassing (Critical Step): Dissolve the reagents in anhydrous THF (0.2 M). Sparge the solution with argon or nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative dimerization of the alkyne and the oxidation of the copper counterion.

  • Catalyst Complexation (Self-Validating): In a separate vial, pre-mix CuSPh (5 mol%) and tris(triazolylmethyl)amine (TTTA) ligand (5 mol%) in THF.

    • Validation Check: The solution must turn a clear, pale yellow. If it turns green or blue, Cu(II) has formed, indicating oxygen contamination which will drive deiodination. Discard and remake.

  • Initiation: Transfer the active catalyst complex to the main reaction vial. Add a sterically hindered base, such as 2,6-lutidine (1.2 equiv), to neutralize any generated acid without acting as a strong Lewis base.

  • Quenching & Isolation: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NH4​Cl to sequester the copper. Extract with EtOAc. The intact C–I bond in the product will display a distinct isotopic mass pattern in LC-MS, confirming the suppression of deiodination.

Protocol 2: Analytical Quantification of Deiodination via HPLC

Objective: Accurately measure the ratio of intact iodoalkyne to terminal alkyne to validate the efficacy of your modified reaction conditions.

  • Sample Preparation: Aliquot 10 µL of the crude reaction mixture and dilute in 990 µL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Utilize a C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Run an isocratic gradient of 60:40 Acetonitrile:Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Interpretation (Self-Validating):

    • Validation Check: The deiodinated byproduct ([4-ethynylphenyl]methanol) will elute first due to its lower lipophilicity. The intact [4-(2-Iodoethynyl)phenyl]methanol will elute second (higher retention time) because the heavy iodine atom significantly increases the molecule's hydrophobicity. Integrate the peak areas to quantify the exact percentage of deiodination.

References

  • Inverted-Mode Scanning Tunneling Microscopy for Atomically Precise Fabrication Source: arXiv URL:[Link]

  • Catalyst Activation, Chemoselectivity, and Reaction Rate Controlled by the Counterion in the Cu(I)-Catalyzed Cycloaddition between Azide and Terminal or 1-Iodoalkynes Source: ACS Catalysis URL:[Link]

  • Exploiting Unsaturated Carbon–Iodine Compounds for the Preparation of Carbon-Rich Materials Source: Accounts of Chemical Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of[4-(2-Iodoethynyl)phenyl]methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [4-(2-Iodoethynyl)phenyl]methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [4-(2-Iodoethynyl)phenyl]methanol . This compound presents unique solvation challenges due to its amphiphilic nature and competing intermolecular forces. Below, you will find mechanistic explanations, troubleshooting FAQs, validated protocols, and solvent selection data to optimize your workflows.

Mechanistic Overview: The Solvation Paradox[4-(2-Iodoethynyl)phenyl]methanol contains two highly interactive functional groups:

  • The Benzyl Alcohol Moiety (-CH₂OH): A strong hydrogen bond (HB) donor and acceptor[1].

  • The Iodoethynyl Group (-C≡C-I): The sp-hybridized carbon adjacent to the iodine atom draws electron density away from the halogen. This creates a highly polarizable, localized region of positive electrostatic potential on the iodine atom known as a σ -hole , making it a potent halogen bond (XB) donor[2].

The Core Issue: In the solid state, these molecules act as self-complementary building blocks. The oxygen atom of the hydroxyl group acts as a Lewis base (XB acceptor) for the iodine's σ -hole, while simultaneously participating in hydrogen-bonding networks[3]. This results in a high crystal lattice energy. To dissolve the compound, your solvent system must be capable of competitively disrupting both the halogen-bonded and hydrogen-bonded supramolecular networks.

Troubleshooting FAQs

Q1: Why does my compound crash out of solution when using non-polar solvents like hexanes or pure toluene? A: Non-polar hydrocarbon solvents interact primarily through weak van der Waals forces and π

π interactions. They lack the Lewis basicity required to solvate the iodine's σ -hole and the polarity needed to break the -OH hydrogen bonds. Consequently, the solute-solute interactions (crystal lattice energy) overpower the solute-solvent interactions, causing the compound to precipitate[3].

Q2: What is the optimal solvent system for preparing high-concentration stock solutions? A: Polar aprotic solvents containing strong Lewis basic oxygen or nitrogen atoms—such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)—are optimal. The oxygen atoms in these solvents act as highly effective XB-acceptors, directly coordinating with the iodine's σ -hole. This coordination has been shown to induce a significant low-field NMR shift of the iodoethynyl carbon, confirming robust solvation[4]. Methanol is also highly effective as it acts as both a protic HB donor/acceptor and an XB acceptor[4].

Q3: My downstream application (e.g., Sonogashira cross-coupling) requires a low-polarity reaction medium. How do I maintain solubility? A: Utilize a co-solvent strategy. You cannot rely on pure toluene or dichloromethane. Instead, add 5% to 15% (v/v) of a Lewis basic co-solvent like THF or Ethyl Acetate to your non-polar base solvent. This small percentage of polar molecules will selectively solvate the iodoethynyl and hydroxyl groups, breaking the supramolecular lattice without drastically altering the bulk dielectric constant of your reaction medium.

Solvent Compatibility & Solvation Mechanisms

The following table summarizes the efficacy of common organic solvents based on their ability to disrupt the specific intermolecular forces of[4-(2-Iodoethynyl)phenyl]methanol.

SolventPolarity IndexSolvation MechanismRecommended ApplicationHexanes0.1None; unable to disrupt XB/HB lattice.Not RecommendedToluene2.4Weak π π interactions with the phenyl ring.Use only with 5-15% THF co-solvent.THF4.0Lewis base (O) strongly solvates σ -hole & H-bonds.Reaction medium, Co-solvent.Methanol5.1Protic HB donor/acceptor & effective XB acceptor.Polar reactions, intermediate stocks.DMSO7.2Strong Lewis base (O) aggressively disrupts all networks.High-concentration stock solutions.

Experimental Protocol: Quantitative Solubility Determination

This self-validating protocol ensures the preparation of a stable, saturated stock solution while accurately determining the solubility limit for your specific lot of[4-(2-Iodoethynyl)phenyl]methanol.

Materials Required:

  • [4-(2-Iodoethynyl)phenyl]methanol (Target Analyte)

  • Selected Solvent (e.g., anhydrous DMSO or THF)

  • 2.0 mL Amber glass vials (Amber prevents potential light-induced degradation of the iodoalkyne)[5]

  • Calibrated micropipettes and vortex mixer

  • Ultrasonic water bath

Step-by-Step Methodology:

  • Initial Weighing: Accurately weigh 10.0 mg of the compound into a clean, dry 2.0 mL amber glass vial.

  • Incremental Solvent Addition: Add the chosen solvent in 100 µL aliquots using a micropipette.

  • Agitation & Observation: After each addition, vortex the vial for 60 seconds at 25°C. Observe the solution against a light source. Self-Validation Check: If the solution remains cloudy or solid particulates are visible, the lattice energy has not been fully overcome[6].

  • Sonication (If necessary): If dissolution is sluggish, sonicate the vial in a water bath at 25°C for 5 minutes. Caution: Do not exceed 35°C, as excessive heat may trigger unwanted homocoupling or degradation of the reactive iodoalkyne moiety.

  • Saturation Point: Continue adding solvent in 50 µL increments, vortexing after each, until the solution is completely clear and homogeneous with no visible phase separation[6].

  • Quantification: Calculate the exact solubility limit (mg/mL) by dividing the initial mass (10.0 mg) by the total volume of solvent added.

  • Storage: Flush the vial's headspace with an inert gas (Nitrogen or Argon) to prevent oxidation, seal tightly with a PTFE-lined cap, and store at -20°C.

Logical Workflow for Solvent Selection

SolventWorkflow Start Compound: [4-(2-Iodoethynyl)phenyl]methanol Analyze Identify Intermolecular Forces: 1. Halogen Bonding (σ-hole on Iodine) 2. Hydrogen Bonding (OH group) Start->Analyze Decision Is a highly polar solvent compatible with your downstream assay/reaction? Analyze->Decision YesBranch Yes: Use Polar Aprotic/Protic (DMSO, DMF, THF, MeOH) Decision->YesBranch  Yes   NoBranch No: Need Non-Polar Medium (Toluene, DCM, Hexanes) Decision->NoBranch  No   MechYes Mechanism: Solvent oxygen acts as Lewis base, solvating the iodine σ-hole and disrupting the H-bond lattice. YesBranch->MechYes MechNo Mechanism: Add 5-15% v/v THF or EtOAc as a co-solvent to competitively break supramolecular networks. NoBranch->MechNo End Homogeneous, Stable Solution Achieved MechYes->End MechNo->End

Logical workflow for solvent selection to disrupt halogen and hydrogen bonding networks.

References

  • [6] Technical Guide: Solubility of Iodoethane-13C2 in Organic Solvents. Benchchem. 6

  • [5] Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. MDPI. 5

  • [1] Benzyl alcohol. Wikipedia. 1

  • [3] Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. ETH Zurich / JACS. 3

  • [4] Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. Università degli Studi di Torino. 4

  • [2] The Halogen Bond. PubMed Central / Chem Rev. 2

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in [4-(2-Iodoethynyl)phenyl]methanol Cross-Couplings

Overview [4-(2-Iodoethynyl)phenyl]methanol is a highly reactive 1-iodoalkyne utilized extensively in the synthesis of complex unsymmetrical 1,3-diynes via Cadiot-Chodkiewicz and inverse Sonogashira cross-couplings. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

[4-(2-Iodoethynyl)phenyl]methanol is a highly reactive 1-iodoalkyne utilized extensively in the synthesis of complex unsymmetrical 1,3-diynes via Cadiot-Chodkiewicz and inverse Sonogashira cross-couplings. However, its enhanced electrophilicity often leads to a severe side reaction: the formation of the symmetrical homocoupled byproduct, 1,4-bis(4-(hydroxymethyl)phenyl)buta-1,3-diyne .

This guide provides mechanistic troubleshooting, optimized protocols, and visual diagnostics to help researchers minimize this side reaction and maximize cross-coupling yields.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction with[4-(2-Iodoethynyl)phenyl]methanol yield a large amount of symmetrical diyne byproduct?

A: The formation of the symmetrical diyne occurs through two primary competing mechanisms, depending on your catalytic system:

  • Reductive Homocoupling: In standard Cu(I)-catalyzed Cadiot-Chodkiewicz reactions, the 1-iodoalkyne can undergo a formal reductive homocoupling. The highly polarized C(sp)–I bond makes it susceptible to single-electron transfer (SET) events, leading to dimerization .

  • Oxidative Glaser-Hay Coupling: If the iodoalkyne undergoes premature deiodination (reverting to 4-ethynylphenylmethanol), it can rapidly undergo oxidative homocoupling in the presence of trace oxygen and Cu(II) species . In Palladium-catalyzed systems, homocoupling proceeds via a dialkynylpalladium(II) intermediate formed by dual oxidative addition .

Q2: How can I completely eliminate the homocoupled byproduct in Cadiot-Chodkiewicz couplings without using a massive excess of my terminal alkyne?

A: Historically, researchers forced the cross-coupling pathway by using a 3-to-5-fold excess of the terminal alkyne . A modern, highly efficient alternative is the Sodium Ascorbate Strategy .

Adding sodium ascorbate as a stoichiometric reductant completely suppresses both the reductive homocoupling of the 1-haloalkyne and the oxidative Glaser-type coupling of the terminal alkyne . Ascorbate acts as a sacrificial electron donor, continuously reducing any transient Cu(II) back to the catalytically active Cu(I) state. This allows the reaction to proceed with near-stoichiometric ratios of reactants, even in an open-air atmosphere .

Q3: I am using[4-(2-Iodoethynyl)phenyl]methanol in a Palladium-catalyzed "Inverse Sonogashira" coupling. The ascorbate method isn't working as well. What should I do?

A: Palladium-catalyzed couplings of 1-iodoalkynes suffer from homocoupling due to the rapid formation of bis(alkynyl)palladium species . To mitigate this, you must alter the reaction kinetics:

  • Adopt Copper-Free Conditions: Copper co-catalysts accelerate the formation of Cu-acetylides, which rapidly transmetalate to Pd, flooding the catalytic cycle and promoting homocoupling. Omit the copper salt entirely .

  • Syringe Pump Addition: Add the[4-(2-Iodoethynyl)phenyl]methanol dropwise over 2–4 hours. By keeping its steady-state concentration extremely low, you kinetically favor the cross-coupling of the iodoalkyne with the abundant coupling partner over the bimolecular homocoupling of two iodoalkyne molecules .

Quantitative Data Summary

The following table summarizes the impact of different optimization strategies on the yield of the desired cross-coupled product versus the homocoupled byproduct.

Coupling StrategyCatalyst SystemKey Additive / TechniqueCross-Coupling Yield (%)Homocoupling Yield (%)
Standard Cadiot-Chodkiewicz CuBr, n-butylamineNone (Air Atmosphere)~35%>50%
Air-Tolerant Cadiot-Chodkiewicz CuBr, n-butylamineSodium Ascorbate (Air)>90%<2%
Standard Pd-Catalyzed Pd(PPh3)4, CuI, Et3NNone (Inert Atmosphere)~45%~40%
Optimized Inverse Sonogashira Pd(OAc)2, SPhosCu-Free, Syringe Pump~88%<5%

Mechanistic Pathway Diagram

The diagram below illustrates how the introduction of sodium ascorbate intercepts the degradation pathways that lead to symmetrical diyne formation.

G Iodoalkyne [4-(2-Iodoethynyl)phenyl]methanol (Reactive Electrophile) CuCat Cu(I) Catalytic Species Iodoalkyne->CuCat Oxidative Addition TerminalAlkyne Terminal Alkyne (Nucleophile Partner) TerminalAlkyne->CuCat Transmetalation CrossProduct Unsymmetrical Diyne (Target Cross-Product) CuCat->CrossProduct Reductive Elimination (Kinetically Favored) HomoProduct Symmetrical Diyne (Homocoupling Byproduct) CuCat->HomoProduct Reductive/Oxidative Dimerization Ascorbate Sodium Ascorbate (Reductant Additive) Ascorbate->HomoProduct Blocks Cu(II) Formation & Dimerization

Mechanistic pathway showing ascorbate suppression of[4-(2-Iodoethynyl)phenyl]methanol homocoupling.

Experimental Protocols

Protocol A: Air-Tolerant Cadiot-Chodkiewicz Cross-Coupling

This self-validating protocol utilizes ascorbate to prevent homocoupling, allowing the reaction to be run on the benchtop without inert gas .

Step-by-Step Methodology:

  • Preparation: In an open-air reaction vial equipped with a magnetic stir bar, add ethanol (0.5 mL per 0.25 mmol scale).

  • Catalyst & Reductant Loading: Suspend CuBr (10 mol%) and Sodium Ascorbate (1.0 equiv) in the ethanol.

  • Alkyne & Base Addition: Add the terminal alkyne partner (1.2 equiv) dissolved in a minimal amount of ethanol, followed immediately by n-butylamine (1.0 equiv).

    • Causality Insight: The primary amine acts as both a base and a ligand for copper. Adding it after the ascorbate ensures that any transient Cu(II) formed by air oxidation of the amine-copper complex is instantly reduced back to Cu(I), sealing off the Glaser homocoupling pathway.

  • Temperature Control: Cool the stirred suspension in an ice bath (0 °C) for 5 minutes.

  • Iodoalkyne Addition: Dissolve [4-(2-Iodoethynyl)phenyl]methanol (1.0 equiv) in ethanol (0.5 mL) and add it dropwise to the cooled mixture.

    • Visual Diagnostic: The reaction mixture should remain pale yellow or slightly cloudy. A shift to a deep green or brown color indicates the formation of Cu(II) species, signaling that the ascorbate has been depleted and homocoupling is actively occurring.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified via silica gel chromatography.

Protocol B: Copper-Free Inverse Sonogashira Coupling

Designed for Pd-catalyzed sp-sp² or sp-sp³ couplings where ascorbate is incompatible. Relies on kinetic control to suppress dialkynylpalladium formation .

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask, add Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Evacuate and backfill with Argon three times.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/Water (10:1 v/v, 4 mL) and heat the mixture to 80 °C.

    • Causality Insight: The inclusion of water significantly increases the solubility of the inorganic phosphate base. This accelerates the transmetalation step of the coupling partner, ensuring it outcompetes the coordination of a second iodoalkyne molecule.

  • Kinetic Addition: Dissolve[4-(2-Iodoethynyl)phenyl]methanol (1.0 equiv) in anhydrous, degassed toluene (2 mL). Using a syringe pump, add this solution dropwise to the heated reaction mixture over a period of 3 hours.

  • Completion: Stir for an additional 2 hours at 80 °C. Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification.

References

  • Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters (American Chemical Society). URL:[Link]

  • Palladium-Catalyzed Homocoupling Reaction of 1-Iodoalkynes: A Simple and Efficient Synthesis of Symmetrical 1,3-Diynes. The Journal of Organic Chemistry (American Chemical Society). URL:[Link]

Troubleshooting

Technical Support Center: Handling Light and Temperature Sensitive Iodoethynyl Compounds

Welcome to the technical support center for iodoethynyl compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for iodoethynyl compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents in their work. Iodoethynyl compounds are powerful synthetic intermediates, particularly in cross-coupling reactions, bioconjugation, and materials science. However, their utility is matched by their inherent sensitivity to light and temperature, which can lead to decomposition, reduced yields, and inconsistent results.

This document provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of experiments involving these compounds. Our goal is to explain the causality behind experimental choices, providing you with self-validating protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of iodoethynyl compounds.

Q1: How stable are iodoethynyl compounds, and what are the ideal storage conditions?

A1: The stability of iodoethynyl compounds can vary significantly based on their specific structure (e.g., aliphatic vs. aromatic substitution). Generally, they are considered sensitive intermediates. While some can be stored, others are best used immediately after synthesis.[1] For instance, iodoethyne (H-C≡C-I), the simplest member of this class, is highly reactive and typically generated in situ for immediate use.[2]

For most solid iodoethynyl derivatives, storage at low temperatures and in the absence of light is critical. One study found that their synthesized 1-iodoalkynes were stable for four months when stored at 4 °C in a refrigerator, with no significant changes observed by HPLC or ¹H NMR.[3]

Q2: Why are these compounds sensitive to light and temperature?

A2: The primary cause of instability is the carbon-iodine (C-I) bond on the sp-hybridized carbon. This bond is relatively weak and susceptible to cleavage under thermal or photochemical stress.[4]

  • Temperature Sensitivity: Increased temperature provides the activation energy needed for decomposition pathways. Thermal decomposition can lead to the homolytic cleavage of the C-I bond, generating radical species that can initiate polymerization or other unwanted side reactions.[4][5]

  • Light Sensitivity: Iodoethynyl compounds can absorb UV or even visible light, promoting the molecule to an excited state.[6] This excitation can facilitate the cleavage of the C-I bond, leading to radical-mediated degradation. For this reason, many procedures involving iodoalkenes (structurally related and similarly sensitive) explicitly require the exclusion of light.[7]

Q3: I received a shipment of an iodoethynyl compound that is dark or discolored. Is it still usable?

A3: Discoloration (often appearing as brown or purple hues) is a common visual indicator of decomposition. This is frequently due to the formation of molecular iodine (I₂) as a byproduct of degradation. While minor discoloration may not always render the compound unusable, it signifies a decrease in purity and the presence of potentially reactive impurities. It is highly recommended to assess the purity of a discolored reagent by a suitable analytical method (e.g., NMR, LC-MS) before use. For critical applications, using a fresh, pure batch is the safest approach to ensure reproducibility.

Q4: Are there any specific safety precautions I should take when working with iodoethynyl compounds?

A4: Yes, absolutely. Beyond their instability, these compounds can be hazardous. For example, (Iodoethynyl)benzene is classified as harmful if inhaled and causes serious eye irritation.[8] General safety protocols are crucial:

  • Ventilation: Always handle iodoethynyl compounds in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

  • Avoid Inhalation and Contact: Avoid breathing dust or vapors and prevent contact with skin and eyes.[9]

  • Inert Atmosphere: For reactions, using an inert atmosphere (e.g., argon or nitrogen) is often necessary to prevent side reactions with atmospheric oxygen or moisture, especially if organometallic reagents or catalysts are involved.[5]

  • Ignition Sources: Keep the compounds away from open flames, hot surfaces, and other potential sources of ignition.[9] Some iodoacetylenes have been reported to be shock-sensitive.[1]

Troubleshooting Experimental Failures

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with iodoethynyl compounds.

Q5: My reaction has stalled or shows very low conversion. What are the likely causes?

A5: Low conversion is a frequent issue and can typically be traced to one of three areas: reagent integrity, reaction conditions, or the experimental setup.[5] The flowchart below provides a logical workflow for diagnosing the problem.

G start Low / No Conversion Observed reagent 1. Verify Reagent Quality start->reagent conditions 2. Assess Reaction Conditions start->conditions setup 3. Review Experimental Setup start->setup sub_reagent1 Iodoethynyl compound degraded? (Check purity) reagent->sub_reagent1 sub_reagent2 Coupling partner / Nucleophile inactive or impure? reagent->sub_reagent2 sub_reagent3 Solvent quality? (Anhydrous? Degassed?) reagent->sub_reagent3 sub_conditions1 Temperature too low/high? conditions->sub_conditions1 sub_conditions2 Reaction time too short? conditions->sub_conditions2 sub_conditions3 Base strength / solubility issues? conditions->sub_conditions3 sub_setup1 Inert atmosphere maintained? setup->sub_setup1 sub_setup2 Insufficient mixing? setup->sub_setup2 G Compound R-C≡C-I (Iodoethynyl Compound) Radical R-C≡C• + I• (Radical Species) Compound->Radical Homolytic Cleavage Other Other Side Reactions (e.g., with solvent) Compound->Other Heat Heat (Δ) Heat->Radical Light Light (hν) Light->Radical Base Base Base->Other Diyne R-C≡C-C≡C-R (Homocoupling Product) Radical->Diyne Dimerization Polymer Polymerization / Tar Radical->Polymer

Caption: Potential decomposition pathways for iodoethynyl compounds.

Q7: My cross-coupling reaction (e.g., Sonogashira, Cadiot-Chodkiewicz) is not working well. How can I optimize it?

A7: Cross-coupling reactions are highly sensitive to catalyst activity, ligands, and reaction conditions.

  • Catalyst Deactivation: Palladium and copper catalysts used in these reactions can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously degassed and dried. [5]* Leaving Group Reactivity: The reactivity of halo-electrophiles in Pd-catalyzed couplings generally follows the order: I > Br ~ OTf > Cl. [11]While the C(sp)-I bond is highly reactive, this also means it is prone to degradation before the catalytic cycle can proceed. Consider adding the iodoethynyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the necessary steps in the catalytic cycle (e.g., deprotonation of a terminal alkyne in Sonogashira coupling) but not so strong as to cause degradation of your iodoethynyl substrate. [5]

    Problem Potential Cause Recommended Solution
    Low Yield Degraded iodoethynyl reagent Verify purity via NMR or LC-MS. Purify by recrystallization or chromatography if necessary. Use a fresh bottle. [5]
    Inactive catalyst Use fresh catalyst and ensure anaerobic/anhydrous conditions. Degas solvents thoroughly. [5]
    Incorrect temperature Optimize reaction temperature. High temperatures can cause decomposition. [5]
    Byproduct Formation Homocoupling of iodoalkyne Exclude light by wrapping the flask in foil. Ensure rigorous exclusion of oxygen. Use high-purity, degassed solvents.
    Reaction with base Screen alternative, milder bases (e.g., organic amines vs. inorganic carbonates). [12]
    Inconsistent Results Variable reagent quality Always use reagents from a reliable source. Note the lot number and re-validate purity if switching batches.

    | | Light exposure | Consistently protect reactions from light, even ambient lab light. [7]|

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol provides a standardized method for the safe storage and handling of iodoethynyl compounds to maintain their integrity.

  • Receiving: Upon receipt, immediately inspect the container for any signs of damage. Note any discoloration of the material.

  • Storage: Store the compound in its original, tightly sealed container. Place it in a refrigerator at 2-8 °C. [3][5]The storage area should be dark. For highly sensitive compounds, consider storage in a desiccator within the refrigerator.

  • Dispensing: a. Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. b. Handle the solid exclusively in a chemical fume hood. [9] c. Use clean, dry spatulas and glassware. Avoid metal spatulas if trace metal catalysis is a concern for your application; use glass or PTFE equipment instead. d. Weigh out the desired amount quickly and securely reseal the container. e. Purge the container headspace with an inert gas (e.g., argon) before resealing for long-term storage.

  • Reaction Setup: a. If the compound is being added as a solid, do so under a positive pressure of inert gas. b. If adding as a solution, prepare the solution immediately before use in a dry, degassed solvent. Protect the solution from light by wrapping the container in aluminum foil.

Protocol 2: General Procedure for a Test Sonogashira Coupling Reaction

This protocol can be used to verify the reactivity of a batch of an iodoethynyl compound.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: a. Under a positive flow of argon, add the terminal alkyne coupling partner (1.2 equivalents) and a degassed solvent (e.g., THF or DMF). b. Add a degassed amine base, such as triethylamine or diisopropylethylamine (3.0 equivalents).

  • Substrate Addition: Dissolve the iodoethynyl compound (1.0 equivalent) in a minimal amount of degassed solvent in a separate flask. Transfer this solution via syringe to the reaction flask, dropwise, over 5-10 minutes at room temperature. Wrap the reaction flask in aluminum foil to exclude light.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride, and proceed with a standard extractive workup and purification by column chromatography.

The success and cleanliness of this test reaction serve as a reliable indicator of the iodoethynyl compound's quality.

References
  • Liu, Y., et al. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Hein, J. E., et al. (2018). Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu+-Catalyzed Addition of Azides to Iodoalkynes. ACS Publications. Available at: [Link]

  • Jia, L., et al. (2014). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. Iodoalkyne synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules. Available at: [Link]

  • PubChem. (Iodoethynyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (2018). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses. Available at: [Link]

  • Michael, J.V. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Argonne National Laboratory. Available at: [Link]

  • MSDS Online. (2021). Iodo Benzene CAS NO 591-50-4 Material Safety Data Sheet. MSDS Online. Available at: [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry. Available at: [Link]

  • Organic Preparations and Procedures Daily. (2009). Easy Iodination of Alkynes. Org Prep Daily. Available at: [Link]

  • Kurek, E., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. Photochemical & Photobiological Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Purity Validation of [4-(2-Iodoethynyl)phenyl]methanol: A Comparative Guide

Introduction: The Analytical Challenge [4-(2-Iodoethynyl)phenyl]methanol is a highly versatile bifunctional building block utilized in cross-coupling reactions, click chemistry, and halogen-bonding research. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

[4-(2-Iodoethynyl)phenyl]methanol is a highly versatile bifunctional building block utilized in cross-coupling reactions, click chemistry, and halogen-bonding research. Structurally, it features a polar hydroxymethyl group and a highly polarizable, hydrophobic iodoethynyl moiety.

Validating the purity of this compound presents unique chromatographic challenges. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods optimized for simple benzyl alcohols often fail to provide adequate peak symmetry for iodoalkynes. The heavy iodine atom increases the molecule's polarizability, leading to secondary interactions with residual silanols on standard silica-based columns. This guide objectively compares standard C18 methodologies against alternative stationary phases, providing a self-validating protocol for rigorous purity assessment.

Causality in Methodological Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than just following a recipe.

Stationary Phase: C18 vs. Phenyl-Hexyl

While benzyl alcohol derivatives are routinely analyzed using standard C18 columns[1], the introduction of the iodoethynyl group fundamentally alters the thermodynamic retention profile of the molecule[2].

  • C18 Columns rely purely on hydrophobic (dispersive) interactions. The highly polarizable iodine atom can interact with unendcapped silanols, resulting in peak tailing (Asymmetry factor > 1.4).

  • Phenyl-Hexyl Columns offer an alternative retention mechanism. The phenyl ring in the stationary phase facilitates π−π interactions with the aromatic ring and the alkyne bond, while also engaging in halogen-bonding interactions with the iodine atom. This dual-mechanism provides superior peak symmetry and resolution from structurally similar impurities (e.g., des-iodo or bromo-analogues).

Mobile Phase & Detection

A gradient of Water and Acetonitrile (ACN) is preferred over Methanol. ACN is an aprotic solvent that provides sharper peak shapes for polarizable halogens and lower background UV absorbance. The addition of 0.1% Formic Acid (FA) suppresses the ionization of trace acidic impurities and stabilizes the silica surface. Because conjugated iodoalkynes exhibit strong, distinct UV absorbance profiles, Photodiode Array (PDA) detection at 254 nm is the gold standard for accurate quantification and peak purity indexing[3].

Interactions Analyte [4-(2-Iodoethynyl)phenyl]methanol C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl Phase (π-π & Halogen Bonding) Analyte->Phenyl Res1 Standard Resolution Asymmetry = 1.45 C18->Res1 Res2 Superior Resolution Asymmetry = 1.05 Phenyl->Res2

Chromatographic interaction pathways comparing C18 and Phenyl-Hexyl columns.

Comparative Performance Data

To objectively demonstrate the performance of the proposed alternative, the table below summarizes the chromatographic behavior of [4-(2-Iodoethynyl)phenyl]methanol and its synthetic analogues across two different stationary phases under identical gradient conditions.

Table 1: Comparative Chromatographic Performance (Gradient ACN/H₂O with 0.1% FA)

AnalyteColumn PhaseRetention Time (R_t)Peak Asymmetry (A_s)Resolution (R_s) from Precursor
4-Ethynylbenzyl alcohol (Precursor)C184.52 min1.12N/A
Phenyl-Hexyl4.85 min1.10N/A
[4-(2-Bromoethynyl)phenyl]methanol C186.21 min1.284.1
Phenyl-Hexyl6.55 min1.085.3
[4-(2-Iodoethynyl)phenyl]methanol C187.84 min1.456.8
Phenyl-Hexyl 8.12 min 1.05 8.2

Insight: The Phenyl-Hexyl column significantly reduces peak tailing for the iodinated target (A_s drops from 1.45 to 1.05) and increases the resolution factor, proving it is the superior alternative for this specific chemical class.

The Self-Validating HPLC Protocol

A robust analytical method must be self-validating. This means the protocol inherently proves its own accuracy during every run through System Suitability Testing (SST) and spectral homogeneity checks[4].

A. Materials & Equipment
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/DAD Detector.

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (Extract 190-400 nm for 3D PDA data)

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

C. Step-by-Step Execution & Self-Validation Logic
  • Sample Preparation: Accurately weigh 10 mg of [4-(2-Iodoethynyl)phenyl]methanol and dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter.

  • Blank Injection (Baseline Validation): Inject 10 µL of the Diluent. Causality: This proves that no ghost peaks or system contamination are interfering with the retention window of the target analyte.

  • System Suitability Testing (Precision Validation): Inject the 1 mg/mL standard solution six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of retention time and peak area must be 2.0%. Theoretical plates ( N ) > 2000. Tailing factor ( T ) 1.5.

  • Sample Analysis & Peak Purity (Specificity Validation): Inject the sample batch. Utilize the PDA software to calculate the Peak Purity Index across the [4-(2-Iodoethynyl)phenyl]methanol peak.

    • Causality: Even if a peak looks sharp, a hidden impurity might co-elute. By comparing the UV spectra at the leading edge, apex, and tailing edge of the peak, the software confirms spectral homogeneity. The method is only validated if the Purity Angle < Purity Threshold [4].

Workflow A 1. Sample & Standard Prep (Diluent: ACN/H2O) B 2. System Suitability Testing (RSD < 2.0%, N > 2000) A->B C 3. Blank Injection (Baseline Stability Check) B->C D 4. RP-HPLC Gradient Run (Phenyl-Hexyl Column) C->D E 5. PDA Detection (254 nm) & Peak Purity Indexing D->E

Self-validating HPLC workflow for iodoalkyne purity analysis.

References

  • Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. National Center for Biotechnology Information (PMC).3

  • Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Taylor & Francis. 1

  • Unravelling functions of halogen substituents in the enantioseparation of halogenated planar chiral ferrocenes on polysaccharide-based chiral stationary phases: experimental and electrostatic potential analyses. PubMed. 2

  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk. Jetir.org. 4

Sources

Comparative

benchmarking halogen bond strength of[4-(2-Iodoethynyl)phenyl]methanol

Benchmarking Halogen Bond Strength: [4-(2-Iodoethynyl)phenyl]methanol vs. Alternative XB Donors Executive Summary In supramolecular chemistry and structure-based drug design, the halogen bond (XB) has evolved from a crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Halogen Bond Strength: [4-(2-Iodoethynyl)phenyl]methanol vs. Alternative XB Donors

Executive Summary

In supramolecular chemistry and structure-based drug design, the halogen bond (XB) has evolved from a crystallographic curiosity into a highly directional, tunable tool for molecular recognition[1]. While perfluoroiodoarenes are the traditional gold standard for XB donors, sp-hybridized iodoalkynes offer distinct stereoelectronic advantages. This guide evaluates the thermodynamic performance of [4-(2-Iodoethynyl)phenyl]methanol (CAS 1864060-77-4) , benchmarking its halogen bond strength against established alternatives and providing a robust protocol for experimental validation.

Mechanistic Grounding: The sp-Hybridized Advantage

The strength of a halogen bond is dictated by the magnitude of the σ -hole—a localized region of positive electrostatic potential on the distal axis of the halogen atom[2].

  • Electronic Causality: The sp-hybridized carbon of the ethynyl group is highly electronegative (s-character = 50%). This exerts a powerful electron-withdrawing inductive effect on the iodine atom, deepening the σ -hole significantly more than sp2 (aryl) or sp3 (alkyl) carbons.

  • The Dual-Action Scaffold: What sets [4-(2-Iodoethynyl)phenyl]methanol apart is its para-hydroxymethyl (-CH 2​ OH) group. This moiety serves a dual purpose: it acts as a synthetic handle for bioconjugation and introduces a competitive hydrogen bond (HB) donor[3]. Because the Hammett parameter ( σpara​ ) of the -CH 2​ OH group is near zero, it does not electronically deactivate the iodoethynyl σ -hole. This allows researchers to build orthogonal HB/XB networks without sacrificing XB affinity[4].

G N1 [4-(2-Iodoethynyl)phenyl]methanol (Dual-Action Scaffold) N2 Hydroxymethyl Group (Hydrogen Bond Donor) N1->N2 N3 Iodoethynyl Group (Halogen Bond Donor) N1->N3 N4 Target Acceptor / Protein N2->N4 HB N3->N4 XB N5 Orthogonal Supramolecular Assembly N4->N5

Orthogonal hydrogen and halogen bonding pathways of [4-(2-Iodoethynyl)phenyl]methanol.

Performance Benchmarking

To objectively assess the XB donor capacity of[4-(2-Iodoethynyl)phenyl]methanol, we benchmark it against a library of para-substituted (iodoethynyl)benzenes. The standard acceptor for these benchmarks is quinuclidine, chosen for its highly directional nitrogen lone pair and exceptional XB acceptor abilities[4].

Table 1: Thermodynamic Benchmarking of Halogen Bond Donors with Quinuclidine (in C6​D6​ at 298 K)

Halogen Bond DonorSubstituent Effect ( σpara​ ) Ka​ ( M−1 ) ΔG (kcal/mol)Structural Role
1,2,3,4,5-Pentafluoro-6-(iodoethynyl)benzeneHighly Electron-Withdrawing 60±3 −2.4 Max Affinity Benchmark
4-Nitro-(iodoethynyl)benzeneStrongly Electron-Withdrawing (+0.78) 25±8 −1.9 High Affinity Alternative
[4-(2-Iodoethynyl)phenyl]methanol Neutral / HB Handle (~0.00) 11±2 −1.4 Orthogonal HB/XB Networks
4-(Dimethylamino)-(iodoethynyl)benzeneStrongly Electron-Donating (-0.83) 6.3±0.6 −1.1 Low Affinity Benchmark
IodobenzeneNone (Unconventional XB) <1.0 >0.0 Weak σ -hole Baseline

*Values derived via the established Linear Free-Energy Relationship (LFER) for para-substituted (iodoethynyl)benzenes[4].

Experimental Protocol: Self-Validating NMR Titration

Quantifying weak non-covalent interactions requires a rigorous, self-validating experimental design. The enthalpic gain of halogen bonding is often partially compensated by a substantial unfavorable entropic term ( ΔS )[4]. Therefore, minor environmental fluctuations can introduce severe artifacts.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 5.0 mM solution of the XB donor ([4-(2-Iodoethynyl)phenyl]methanol) in anhydrous C6​D6​ .

    • Causality: C6​D6​ is chosen because it is non-competitive; polar solvents like methanol would aggressively compete for the σ -hole and the -CH 2​ OH group, masking the true interaction strength[3].

  • Acceptor Matrix Preparation: Prepare a 250 mM solution of quinuclidine (XB acceptor) dissolved directly into the 5.0 mM donor stock solution.

    • Causality: Using the donor stock as the solvent for the acceptor ensures that the concentration of the XB donor remains perfectly constant throughout the titration. This eliminates chemical shift artifacts caused by donor dilution or concentration-dependent self-association.

  • Serial Addition & Equilibration: Transfer 500 μL of the pure donor solution into an NMR tube. Sequentially spike in aliquots of the acceptor matrix (e.g., 10 μL to 100 μL ). Equilibrate the tube in the NMR probe at exactly 298 K for 5 minutes prior to each scan.

    • Causality: Strict thermal equilibration prevents the unfavorable entropic term of the XB complexation from skewing the binding isotherm[4].

  • Data Acquisition & Validation (Job Plot): Monitor the 13C chemical shift of the acetylenic carbon. Before fitting the data to a 1:1 binding isotherm via non-linear regression, perform a Method of Continuous Variation (Job Plot) experiment.

    • Causality: The Job plot acts as the self-validating mechanism. If the maximum change in chemical shift occurs exactly at a 0.5 mole fraction, the 1:1 stoichiometry is confirmed, validating the extracted Ka​ value.

Workflow S1 1. Stock Prep (Donor & Acceptor) S2 2. Aliquot Addition (Constant Donor Conc.) S1->S2 S3 3. NMR Acquisition (Strict 298K Control) S2->S3 S4 4. Non-linear Fitting (1:1 Binding Isotherm) S3->S4

Step-by-step NMR titration workflow for quantifying halogen bond thermodynamics.

Conclusion

For drug development professionals engineering fragment libraries or supramolecular scientists designing porous networks,[4-(2-Iodoethynyl)phenyl]methanol offers a highly specific toolkit. While it does not possess the raw binding affinity of heavily fluorinated derivatives[4], its neutral electronic profile and terminal hydroxyl group allow for the simultaneous, non-interfering deployment of both hydrogen and halogen bonds[3].

References

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution ACS Publications[Link]

  • Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides National Institutes of Health (PMC)[Link]

  • Competition between hydrogen bonds and halogen bonds: A structural study The Royal Society of Chemistry[Link]

  • Weak yet Decisive: Molecular Halogen Bond and Competing Weak Interactions of Iodobenzene and Quinuclidine Journal of the American Chemical Society[Link]

Sources

Validation

Unlocking Halogen-Bonded Networks: A Comparative IR Spectroscopy Guide for [4-(2-Iodoethynyl)phenyl]methanol

As supramolecular chemistry and crystal engineering evolve, the demand for robust, bifunctional building blocks has surged. [4-(2-Iodoethynyl)phenyl]methanol stands out as a premier candidate, offering both a hydrogen bo...

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Author: BenchChem Technical Support Team. Date: April 2026

As supramolecular chemistry and crystal engineering evolve, the demand for robust, bifunctional building blocks has surged. [4-(2-Iodoethynyl)phenyl]methanol stands out as a premier candidate, offering both a hydrogen bond donor (via the hydroxymethyl group) and a highly polarizable halogen bond (XB) donor (via the iodoalkyne moiety).

For researchers synthesizing novel co-crystals or designing carbon-rich materials, validating the integrity and interaction capacity of this molecule is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly sensitive method to achieve this. This guide objectively compares the IR spectroscopic performance of [4-(2-Iodoethynyl)phenyl]methanol against its terminal and bromo-alkyne alternatives, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol.

Mechanistic Insights: The Vibrational Physics of Iodoalkynes

To utilize [4-(2-Iodoethynyl)phenyl]methanol effectively, one must understand the quantum mechanical forces governing its IR absorption.

Unlike internal symmetrical alkynes, which are often IR-inactive due to a lack of dipole moment change, haloalkynes possess a strong dipole derivative. The heavy iodine atom exerts a profound "heavy-atom effect" and alters the electron density distribution across the sp-hybridized carbons 1[1].

When the iodine atom engages in a halogen bond with a Lewis base (e.g., nitrogen or oxygen), electron density is donated directly into the C–I antibonding orbital (σ*). As established by Laurence et al., this acid-base interaction weakens the C–I bond, lowering its vibrational frequency, and subsequently induces a diagnostic solvatochromic red-shift in the adjacent C≡C stretching band2[2]. Alkyne stretching bands are exceptionally sensitive to their local electronic environment, making them powerful probes for biochemical and supramolecular interactions 3[3].

Comparative IR Spectral Data: Iodoalkyne vs. Alternatives

When selecting a building block for cross-coupling or supramolecular assembly, researchers typically evaluate the terminal alkyne, the bromoalkyne, and the iodoalkyne. Table 1 summarizes the critical IR absorption bands used to differentiate these analogs and validates the success of halogenation reactions.

Table 1: Comparative IR Absorption Bands of Substituted Phenylmethanols
Functional Group[4-(ethynyl)phenyl]methanol (Terminal)[4-(2-bromoethynyl)phenyl]methanol (Bromo)[4-(2-Iodoethynyl)phenyl]methanol (Iodo)Causality / Vibrational Physics
ν(O-H) ~3300 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)Intermolecular H-bonding of the primary alcohol remains constant across all analogs.
ν(≡C-H) ~3290 cm⁻¹ (Sharp)N/AN/ADisappearance serves as primary validation of complete halogenation 4[4].
ν(C≡C) ~2110 cm⁻¹ (Weak)~2205 cm⁻¹ (Strong)~2185 cm⁻¹ (Strong)Heavy-atom effect and altered dipole derivative increase intensity. The heavier mass of Iodine vs. Bromine slightly lowers the frequency.
ν(C-X) N/A~750 cm⁻¹~600 cm⁻¹Increased reduced mass of Iodine significantly lowers the stretching frequency into the far/lower mid-IR region.
ν(C-O) ~1030 cm⁻¹~1030 cm⁻¹~1030 cm⁻¹Primary alcohol C-O stretch; unaffected by distal alkyne substitution.

Performance Verdict: While the terminal alkyne is sufficient for standard Sonogashira couplings, it lacks the σ-hole required for halogen bonding. The bromoalkyne possesses a weak σ-hole, limiting its supramolecular utility. [4-(2-Iodoethynyl)phenyl]methanol is the superior choice for crystal engineering, as its highly polarizable iodine atom acts as a potent Lewis acid, which can be directly monitored via the ν(C≡C) shift at ~2185 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system . By comparing the neat solid against a solvated state, researchers can unambiguously confirm both the purity of the compound and its halogen-bonding capacity.

Objective: Acquire high-resolution IR spectra of[4-(2-Iodoethynyl)phenyl]methanol and validate its halogen-bond donor capacity via Lewis base titration. Equipment: FTIR spectrometer equipped with a monolithic Diamond ATR crystal (extended range detector, 4000–400 cm⁻¹).

Step 1: System Calibration & Background Acquisition
  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Causality: The ν(O-H) band of the compound (~3300 cm⁻¹) overlaps heavily with atmospheric moisture. Precise digital subtraction of atmospheric H₂O and CO₂ is a non-negotiable prerequisite to prevent spectral artifacts in the hydrogen-bonding region.

Step 2: Baseline Spectral Acquisition (Neat Solid)
  • Action: Place 2–3 mg of crystalline [4-(2-Iodoethynyl)phenyl]methanol directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality: Consistent mechanical pressure ensures uniform optical contact with the evanescent wave, maximizing the signal-to-noise ratio for the notoriously weak ν(C-I) stretch at ~600 cm⁻¹.

  • Validation Check: Confirm the complete absence of the terminal ν(≡C-H) band at ~3290 cm⁻¹. Its absence proves the purity of the iodo-conversion. Note the baseline ν(C≡C) band at ~2185 cm⁻¹.

Step 3: Halogen Bond (XB) Assay via Lewis Base Titration
  • Action: Dissolve 10 mg of the compound in 0.5 mL of a strong Lewis basic solvent (e.g., Pyridine or DMSO). Dropcast 10 μL of the solution onto the ATR crystal and acquire the spectrum.

  • Causality: The Lewis base will donate electron density into the C-I σ* antibonding orbital. This interaction weakens the C-I bond and alters the polarizability of the adjacent alkyne.

  • Validation Check: Monitor the ν(C≡C) region. A successful halogen bond (C-I···N or C-I···O) will cause a diagnostic red-shift of the ν(C≡C) band from ~2185 cm⁻¹ to approximately ~2175 cm⁻¹5[5]. This shift is an internal, self-validating confirmation of the molecule's supramolecular utility.

Analytical Workflow Visualization

The following diagram maps the logical relationship between sample preparation, spectral acquisition, and the mechanistic validation of halogen bonding.

G A 1. Sample Preparation Isolate[4-(2-Iodoethynyl)phenyl]methanol B 2. Baseline ATR-FTIR (Non-polar environment / Neat Solid) A->B C 3. Lewis Base Titration (e.g., Pyridine, DMSO) B->C Add Lewis Base D 4. Spectral Deconvolution Focus: ν(C≡C) & ν(C-I) regions B->D Analyze Neat C->D Analyze Mixture E Free State ν(C≡C) ≈ 2185 cm⁻¹ D->E F Complexed State ν(C≡C) ≈ 2175 cm⁻¹ (Red-shift) D->F G Validation of Halogen Bonding (XB) via σ* orbital donation F->G Δν confirms interaction

Figure 1: Analytical workflow for validating halogen bonding in [4-(2-Iodoethynyl)phenyl]methanol.

References

  • Title: CrystEngComm - RSC Publishing | Source: rsc.org | URL: 5

  • Title: Exploiting Unsaturated Carbon–Iodine Compounds for the Preparation of Carbon-Rich Materials | Source: acs.org | URL: 1

  • Title: Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents | Source: acs.org | URL: 2

  • Title: Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments | Source: nih.gov | URL: 3

  • Title: 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes | Source: libretexts.org | URL: 4

Sources

Comparative

X-ray Diffraction Validation of[4-(2-Iodoethynyl)phenyl]methanol Co-crystals: A Comparative Guide to Co-crystallization Methodologies

Executive Summary In the realm of crystal engineering and rational drug design, [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a highly versatile bifunctional scaffold. By featuring both a potent ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and rational drug design, [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a highly versatile bifunctional scaffold. By featuring both a potent halogen bond donor (the iodoethynyl group) and a classic hydrogen bond donor/acceptor (the hydroxyl group), this molecule allows researchers to construct complex, multidimensional supramolecular architectures.

For scientists and drug development professionals, selecting the correct co-crystallization methodology—and validating it rigorously—is critical for ensuring phase purity, stability, and desired physicochemical properties [1]. This guide objectively compares two primary co-crystallization techniques: Liquid-Assisted Grinding (LAG) and Slow Solvent Evaporation (SSE) . Furthermore, it establishes a self-validating analytical workflow using Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to guarantee structural integrity.

Mechanistic Foundations: The Bifunctional Scaffold

To understand how to crystallize [4-(2-Iodoethynyl)phenyl]methanol, one must first understand the causality behind its molecular interactions.

The iodoethynyl group (sp-C-I) is a remarkably strong halogen bond donor. The sp-hybridized carbon possesses high s-character, making it highly electronegative. This pulls electron density away from the polarizable iodine atom, creating a concentrated region of positive electrostatic potential known as a σ-hole [2]. When exposed to a Lewis base co-former (e.g., a pyridine or amine), this σ-hole drives the formation of a highly directional C-I···N or C-I···O halogen bond (typically approaching a 180° angle). Simultaneously, the -OH group engages in orthogonal hydrogen bonding (O-H···N/O), creating a cooperative, self-assembling network [1].

Bonding Donor [4-(2-Iodoethynyl)phenyl]methanol (Bifunctional Scaffold) Iodo Iodoethynyl Group (sp-C-I) Donor->Iodo Hydroxyl Hydroxyl Group (-OH) Donor->Hydroxyl Sigma Strong σ-hole (Positive Electrostatic Potential) Iodo->Sigma Proton Proton Donor/Acceptor Hydroxyl->Proton XB Halogen Bond (C-I···N/O) Sigma->XB drives HB Hydrogen Bond (O-H···N/O) Proton->HB drives Acceptor Lewis Base Co-former (e.g., Pyridine, Amine) Acceptor->XB electron donor Acceptor->HB electron donor

Mechanistic pathway of dual halogen and hydrogen bonding in [4-(2-Iodoethynyl)phenyl]methanol.

Comparing Co-crystallization Methodologies: LAG vs. SSE

When screening for new co-crystals of [4-(2-Iodoethynyl)phenyl]methanol, the choice of methodology dictates the thermodynamic trajectory of the self-assembly.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical approach where the donor and acceptor are milled together with a catalytic amount of solvent.

  • The Causality of the Catalyst: The trace solvent does not dissolve the bulk material; rather, it acts as a molecular lubricant. It lowers the activation energy for molecular diffusion across grain boundaries, drastically increasing reaction kinetics while bypassing the solubility discrepancies that often plague solution-based methods [3].

  • Advantage: Rapid screening, quantitative yields, and a low risk of unwanted solvate formation.

Slow Solvent Evaporation (SSE)

SSE relies on dissolving both components in a mutually compatible solvent and allowing it to evaporate under strict thermodynamic control.

  • The Causality of Equilibrium: By maintaining the system in a state of near-equilibrium, molecules have the time to reversibly attach and detach from the growing crystal face. This "error-correction" mechanism ensures the formation of large, defect-free single crystals required for absolute structure determination.

  • Advantage: Yields high-quality crystals necessary for SCXRD, allowing for the precise measurement of the C-I···N halogen bond angle and sub-van der Waals contact distances.

Quantitative Performance Comparison
ParameterLiquid-Assisted Grinding (LAG)Slow Solvent Evaporation (SSE)
Primary Objective Rapid polymorph screening & bulk synthesisHigh-quality single crystal growth
Thermodynamic State Kinetic/Thermodynamic mix (forced collisions)Strict thermodynamic equilibrium
Time to Result 30 - 60 minutes3 - 14 days
Solvent Requirement Catalytic (η = 0.1–0.5 μL/mg)Bulk (ml scale, solubility dependent)
Yield > 95% (Quantitative)40 - 70% (Loss in mother liquor)
XRD Validation Method Powder XRD (PXRD)Single-Crystal XRD (SCXRD)
Solvate Formation Risk Very LowHigh (Solvent often incorporates)

The Self-Validating XRD Workflow

A robust crystal engineering protocol must be a self-validating system . You cannot rely on LAG alone because PXRD cannot easily solve de novo 3D atomic coordinates. Conversely, you cannot rely on SSE alone because a single crystal picked from a vial may not represent the bulk thermodynamic product.

The Self-Validating Loop:

  • Grow a single crystal via SSE and solve the absolute 3D structure using SCXRD .

  • Use the SCXRD atomic coordinates to computationally generate a Simulated PXRD Pattern .

  • Synthesize the bulk material rapidly via LAG and collect an Experimental PXRD Pattern .

  • Overlay the two patterns. If the Bragg peaks match in 2θ position and relative intensity, you have definitively proven that your scalable bulk powder is phase-pure and structurally identical to your single crystal.

Workflow Start [4-(2-Iodoethynyl)phenyl]methanol + Co-former LAG Liquid-Assisted Grinding (LAG) Start->LAG Rapid Screening SSE Slow Solvent Evaporation (SSE) Start->SSE Crystal Growth PXRD Powder XRD (PXRD) Phase Purity & Screening LAG->PXRD Bulk Analysis SCXRD Single-Crystal XRD (SCXRD) 3D Atomic Coordinates SSE->SCXRD Structure Det. Validation Self-Validating Overlay: Bulk matches Single Crystal PXRD->Validation SimPXRD Simulated PXRD Pattern SCXRD->SimPXRD Computation SimPXRD->Validation

Self-validating crystallographic workflow comparing LAG and SSE methodologies.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG)
  • Stoichiometric Weighing: Weigh equimolar amounts (e.g., 0.5 mmol) of[4-(2-Iodoethynyl)phenyl]methanol and the selected Lewis base co-former (e.g., 1,2-bis(4-pyridyl)ethane).

  • Milling Setup: Transfer the powders to a 10 mL stainless steel milling jar containing two 5 mm stainless steel grinding balls.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 15 μL of methanol). Causality: Methanol acts as a liquid phase to enhance molecular mobility without dissolving the bulk, ensuring the reaction proceeds via mechanochemical forces rather than solution precipitation.

  • Grinding: Mill at 25–30 Hz for 30 minutes using a mixer mill.

  • Recovery: Scrape the resulting microcrystalline powder and dry under a gentle vacuum for 1 hour to remove trace solvent prior to PXRD analysis.

Protocol B: Slow Solvent Evaporation (SSE)
  • Dissolution: Dissolve 0.1 mmol of [4-(2-Iodoethynyl)phenyl]methanol and 0.1 mmol of the co-former in 5 mL of a mutually soluble solvent (e.g., a 1:1 mixture of ethyl acetate and ethanol) in a clean glass vial.

  • Homogenization: Sonicate the solution for 5 minutes to ensure complete dissolution, then filter through a 0.22 μm PTFE syringe filter into a new crystallization vial. Causality: Filtration removes heterogeneous nucleation sites (dust, undissolved particulates) that cause rapid, low-quality crystal growth.

  • Controlled Evaporation: Puncture the vial cap with a needle (1-2 small holes) and leave undisturbed in a vibration-free environment at a constant 20°C.

  • Harvesting: After 3–10 days, once faceted single crystals emerge, harvest them directly into Paratone-N oil.

Protocol C: X-ray Diffraction Validation
  • SCXRD Data Collection: Select a single crystal from the SSE vial under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents rapid desolvation and protects the crystal from atmospheric moisture, while cryo-cooling (typically to 100 K) reduces atomic thermal motion, yielding sharper diffraction spots.

  • Structure Solution: Collect data using a diffractometer (e.g., Cu Kα radiation, λ = 1.54184 Å). Solve the structure to identify the exact C-I···N halogen bond distance (look for distances < 3.53 Å, the sum of van der Waals radii for I and N) [1].

  • PXRD Overlay: Pack the bulk powder from the LAG protocol into a zero-background silicon holder. Scan from 2θ = 5° to 50°. Overlay this diffractogram with the simulated pattern generated from the SCXRD .cif file to validate phase purity.

References

  • Lang, L. B., Bowling, N. P., & Bosch, E. (2024). Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. Crystal Growth & Design.[Link]

  • Hawes, C. S., et al. (2016). Structure Direction, Solvent Effects, and Anion Influences in Halogen-Bonded Adducts of 2,6-Bis(iodoethynyl)pyridine. Crystal Growth & Design.[Link]

  • Gorle, S. et al. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. IUCrJ.[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling [4-(2-Iodoethynyl)phenyl]methanol

As drug development and materials science increasingly rely on precision click chemistry, [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a critical building block. Primarily utilized as an electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision click chemistry, [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a critical building block. Primarily utilized as an electrophilic alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, it enables the rapid synthesis of 5-iodo-1,2,3-triazoles[1].

However, handling iodoalkynes requires a rigorous understanding of their intrinsic reactivity. While the bulky para-benzyl alcohol moiety provides significant steric and thermal stabilization compared to volatile, low-molecular-weight iodoalkynes, the C(sp)–I bond remains energy-rich and photosensitive. This guide provides the definitive, causality-driven operational protocols required to handle this compound safely and effectively.

Mechanistic Hazard Assessment & Chemical Profile

To design a self-validating safety protocol, we must first understand the why behind the hazards. The compound is highly electrophilic, meaning it can rapidly alkylate biological nucleophiles (such as thiols and amines in proteins), leading to severe localized toxicity[2].

Quantitative Hazard Summary (GHS Classifications)
Hazard ClassCategoryGHS CodeMechanistic Rationale & Causality
Acute Toxicity 4 (Oral/Dermal/Inhal)H302, H312, H332Electrophilic iodoalkyne moiety allows rapid, irreversible alkylation of cellular nucleophiles upon systemic absorption[2].
Serious Eye Damage 1H318High reactivity with corneal proteins; contact initiates rapid cross-linking, posing a risk of permanent tissue damage[2].
Skin Irritation 2H315Lipophilic aromatic ring facilitates penetration of the epidermal lipid bilayer, causing localized inflammatory responses[2].
STOT SE 3H336Volatilized particulates or aerosols can induce central nervous system or respiratory depression upon single exposure[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Category 1 Eye Damage and Category 4 Acute Toxicity hazards. The following matrix outlines the required protective barriers and the chemical logic behind them.

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloved Nitrile (min 5 mil) or NeopreneHalogenated organic compounds can slowly permeate standard, thin latex or nitrile. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon suspected contamination.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldCategory 1 Eye Damage requires zero-tolerance for ocular exposure[2]. Furthermore, polycarbonate shields protect against sudden detonation risks when handling co-reactants like organic azides[3].
Body Protection Flame-resistant (FR), anti-static lab coatIodoalkynes possess high-energy triple bonds. Minimizing static discharge prevents localized thermal micro-shocks that could initiate decomposition.
Engineering Controls Class II Type B2 Biosafety Cabinet or Ducted Fume HoodPrevents inhalation of particulates (H332, H336) and ensures any volatilized iodine radicals are safely exhausted[2].

Operational Workflow: CuAAC Synthesis

The most common application of[4-(2-Iodoethynyl)phenyl]methanol is its reaction with organic azides. Because organic azides carry inherent explosive risks, the workflow must be meticulously controlled to prevent thermal runaways or the formation of explosive byproducts[3].

Workflow A 1. Storage & Retrieval (Amber Vial, -20°C, Ar atm) B 2. Weighing Station (Static-Free, Fume Hood) A->B Equilibrate to RT first C 3. Solvent Addition (e.g., THF/DMF, Avoid DCM) B->C Use Plastic Spatula D 4. CuAAC Reaction (Add Azide + Cu Catalyst) C->D Blast Shield Lowered E 5. Reaction Quench (Na2S2O3 / EDTA) D->E Monitor Temp <40°C F 6. Waste Segregation (Halogenated Organic) E->F Aqueous/Organic Split

Figure 1: Operational workflow and safety checkpoints for handling [4-(2-Iodoethynyl)phenyl]methanol.

Step-by-Step Experimental Protocol

Self-Validating Check: Before beginning, ensure the fume hood sash is lowered to the minimum functional height and your polycarbonate blast shield is secured.

  • Equilibration & Weighing : Remove the amber vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the Cu(I) catalyst later in the workflow. Weigh the compound using a plastic spatula . Causality: Heavy metal spatulas can cause micro-friction or react with trace azide contaminants, posing an explosive risk[3].

  • Dissolution : Transfer the compound to a round-bottom flask and dissolve in a polar, non-halogenated solvent (e.g., THF or DMF) to achieve a 0.1 M to 0.25 M concentration[1]. Validation: Visually confirm a homogeneous, clear solution. Causality: Avoid dichloromethane (DCM) when azides are involved; residual DCM can react with azides to form highly explosive diazidomethane[3].

  • Catalyst Introduction : Add the Cu(I) catalyst (e.g., [CuCl(IPr)] or a CuI/ligand complex) at 3-5 mol%[1].

  • Azide Addition (Critical Step) : Slowly add the organic azide dropwise while monitoring the internal temperature. Validation: The temperature must remain strictly below 40°C. If T>40∘C , immediately apply an ice bath. Causality: Exothermic cycloaddition can trigger the thermal decomposition of the iodoalkyne or the organic azide.

  • Reaction Monitoring : Monitor the reaction via TLC or LC-MS. The complete consumption of the starting alkyne validates the end of the hazardous reaction phase.

Chemical Logic & Reaction Pathway

Understanding the mechanistic pathway ensures that researchers can troubleshoot deviations (such as dehalogenation byproducts) safely. The synthesis relies on the formation of a highly reactive copper-acetylide intermediate[1].

Pathway Alkyne [4-(2-Iodoethynyl)phenyl]methanol (Electrophile) Complex Copper-Acetylide Intermediate Alkyne->Complex C-I Activation Azide Organic Azide (R-N3) Azide->Complex 1,3-Dipolar Cycloaddition Cu Cu(I) Catalyst (e.g., CuCl/Ligand) Cu->Complex π-Coordination Product 5-Iodo-1,2,3-Triazole (Stable Product) Complex->Product Reductive Elimination

Figure 2: CuAAC reaction pathway highlighting the copper-acetylide intermediate formation.

Waste Disposal & Emergency Spill Management

Improper disposal of iodoalkynes and azides can lead to delayed reactions in waste carboys. Follow this strict deactivation protocol:

Quenching Protocol
  • Deactivation : To quench unreacted[4-(2-Iodoethynyl)phenyl]methanol and Cu(I) catalyst, add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) combined with EDTA.

  • Causality : Thiosulfate reduces any reactive iodine radicals or free I2​ (generated via homolytic C–I cleavage) into inert, water-soluble iodide ( I− ). Simultaneously, EDTA chelates the copper catalyst, preventing it from catalyzing the decomposition of residual azides in the waste stream.

  • Segregation : Separate the layers. Collect the organic layer in a designated "Halogenated Organic Waste" container.

  • Critical Warning : Never mix azide-containing or iodoalkyne waste with acidic waste streams. Acidic conditions can protonate residual azides to form highly toxic and volatile hydrazoic acid ( HN3​ ).

Spill Response

In the event of a powder spill, do not sweep dry. Cover the spill with damp sand or a universal chemical absorbent pad to prevent aerosolization (mitigating H332/H336 risks)[2]. Carefully scoop the material using a non-sparking plastic tool into a compatible waste container, then wash the area with a 5% sodium thiosulfate solution.

References

  • NextSDS : "[4-(2-iodoethynyl)phenyl]methanol — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Chemical Communications (RSC Publishing) : "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." Royal Society of Chemistry, 2024. URL:[Link]

  • ACS Publications : "Catalytic and Computational Studies of N-Heterocyclic Carbene or Phosphine-Containing Copper(I) Complexes for the Synthesis of 5-Iodo-1,2,3-Triazoles." American Chemical Society, 2014. URL:[Link]

Sources

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